(S)-Remoxipride hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3.ClH/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPXLMIPGMFZMY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
80125-14-0 (Parent) | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801349035 | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73220-03-8 | |
| Record name | Remoxipride hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73220-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073220038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remoxipride hydrochloride anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801349035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMOXIPRIDE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4S72U30K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (S)-Remoxipride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Remoxipride is a substituted benzamide derivative recognized for its atypical antipsychotic properties, primarily attributed to its selective antagonism of dopamine D2 receptors. This technical guide provides a comprehensive overview of the mechanism of action of (S)-Remoxipride hydrochloride, detailing its receptor binding profile, functional antagonism, and downstream signaling effects. The information presented herein is curated from peer-reviewed scientific literature to support research and drug development endeavors.
Core Mechanism: Selective Dopamine D2 Receptor Antagonism
This compound exerts its primary pharmacological effect as a selective antagonist of the dopamine D2 receptor.[1][2] Unlike many classical neuroleptics, remoxipride exhibits a high degree of selectivity for D2 receptors with significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.[3][4] This selectivity is believed to contribute to its atypical profile, characterized by a reduced incidence of extrapyramidal side effects.[2] Remoxipride displays a weaker binding affinity to D2 receptors compared to dopamine itself, a characteristic that is thought to further contribute to its favorable side-effect profile.[4]
Receptor Binding Affinity
The affinity of (S)-Remoxipride for dopamine receptors and other targets has been quantified through in vitro radioligand binding assays. The data consistently demonstrate a preferential binding to D2 receptors over D3 and D4 receptors.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference(s) |
| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113 | [5] |
| Dopamine D2 | [3H]Spiperone | Rat Striatum | 1570 | |
| Dopamine D3 | - | - | ~1600 | |
| Dopamine D4 | - | - | ~2800 | |
| Sigma (non-specific) | - | - | Marked affinity | [1] |
Note: The significantly lower affinity observed with [3H]spiperone as the radioligand has been suggested to be due to methodological challenges associated with high-affinity radioligands.[5]
In Vivo Receptor Occupancy
Positron Emission Tomography (PET) studies in humans have confirmed the significant central D2 receptor occupancy by (S)-Remoxipride at clinically relevant doses.
| Subject | Dosage | Radiotracer | D2 Receptor Occupancy | Reference(s) |
| Healthy Male | 100 mg, three times daily | [11C]Raclopride | 73% | |
| Schizophrenic Patient | 200 mg, twice daily | [11C]Raclopride | 71% |
These occupancy levels are comparable to those observed with other clinically effective antipsychotic medications.
Downstream Signaling Pathways
The antagonism of dopamine D2 receptors by (S)-Remoxipride initiates a cascade of intracellular signaling events. D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.
Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking this receptor, (S)-Remoxipride prevents this dopamine-mediated inhibition, thereby modulating neuronal activity.
Furthermore, remoxipride has been shown to increase the expression of the protein Fos in the nucleus accumbens but not in the dorsolateral striatum.[4] This differential effect on gene expression may be a key factor in its reduced incidence of extrapyramidal symptoms.[4]
Interaction with Other Receptors
While highly selective for the D2 receptor, (S)-Remoxipride also exhibits a notable affinity for sigma (σ) receptors.[1] However, studies have shown that subchronic treatment with remoxipride does not alter the density of sigma binding sites in the brain.[6] The clinical significance of this interaction with sigma receptors is not fully elucidated but may contribute to its overall pharmacological profile. Remoxipride has negligible affinity for dopamine D1, serotonin, adrenergic, and muscarinic receptors.[3]
Experimental Protocols
In Vitro Radioligand Binding Assay (Competition)
This protocol outlines a typical competition binding assay to determine the affinity of (S)-Remoxipride for the dopamine D2 receptor.
-
Receptor Source: Homogenates of rat striatal tissue, a region rich in dopamine D2 receptors.
-
Radioligand: [3H]Raclopride, a selective D2 receptor antagonist.
-
Incubation: Tissue homogenates are incubated with a fixed concentration of [3H]Raclopride and a range of concentrations of (S)-Remoxipride.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of (S)-Remoxipride that inhibits 50% of the specific binding of [3H]Raclopride (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Positron Emission Tomography (PET)
This protocol describes the use of PET with [11C]Raclopride to measure D2 receptor occupancy by (S)-Remoxipride in the living human brain.
-
Radiotracer: [11C]Raclopride, a positron-emitting D2 receptor antagonist.
-
Procedure:
-
A baseline PET scan is performed to measure the baseline D2 receptor availability.
-
The subject is administered a therapeutic dose of this compound.
-
A second PET scan is performed after drug administration to measure the D2 receptor availability in the presence of (S)-Remoxipride.
-
-
Data Analysis: The percentage of D2 receptor occupancy is calculated by comparing the binding potential of [11C]Raclopride before and after (S)-Remoxipride administration.
Conclusion
The mechanism of action of this compound is centered on its selective antagonism of dopamine D2 receptors. Its distinct binding profile, characterized by moderate affinity for D2 receptors and low affinity for other neurotransmitter receptors, likely underlies its efficacy as an atypical antipsychotic with a reduced propensity for extrapyramidal side effects. Further research into its modulation of downstream signaling pathways and its interaction with sigma receptors will continue to refine our understanding of this compound's unique pharmacological properties. This detailed technical guide serves as a foundational resource for scientists and researchers engaged in the ongoing development and characterization of novel antipsychotic agents.
References
- 1. Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic treatment of rats with remoxipride fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Remoxipride Hydrochloride: A Technical Whitepaper on its High Selectivity for the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Remoxipride is a substituted benzamide that exhibits high selectivity as an antagonist for the dopamine D2 receptor. This property is central to its mechanism of action as an atypical antipsychotic. This technical guide provides an in-depth analysis of the dopamine D2 receptor selectivity of (S)-Remoxipride hydrochloride, presenting quantitative binding affinity data, detailed experimental methodologies for its characterization, and a visualization of the relevant signaling pathways. The compiled data underscores the compound's preferential interaction with the D2 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors, offering a clear rationale for its pharmacological profile.
Introduction
(S)-Remoxipride is an atypical antipsychotic agent recognized for its specific antagonism of the dopamine D2 receptor.[1][2] Its clinical efficacy in treating schizophrenia is attributed to this selective action, which is thought to minimize the extrapyramidal side effects often associated with less selective antipsychotic drugs.[2] A thorough understanding of its receptor binding profile and functional activity is crucial for ongoing research and the development of novel therapeutics targeting the dopaminergic system. This whitepaper consolidates the available quantitative data and experimental approaches to provide a comprehensive technical overview of (S)-Remoxipride's D2 receptor selectivity.
Receptor Binding Profile of this compound
The selectivity of (S)-Remoxipride for the dopamine D2 receptor is evident from its binding affinities across various neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of (S)-Remoxipride at dopamine and other receptor subtypes.
| Receptor Subtype | Ligand/Assay | Ki (nM) | IC50 (nM) | Reference |
| Dopamine Receptors | ||||
| Dopamine D2 | [3H]Raclopride | 113 | [3] | |
| [3H]Spiperone | 1570 | [4] | ||
| Dopamine D3 | Higher affinity than for D2 | [3] | ||
| Dopamine D1 | [3H]Flupentixol | >100,000 | [4] | |
| Serotonin Receptors | ||||
| 5-HT2A | 5200 | [5] | ||
| Other Receptors | ||||
| Sigma (σ) | Marked Affinity |
Note: The affinity for the D3 receptor was noted to be higher than for the D2 receptor, though a specific Ki value was not provided in the cited source.
The data clearly illustrates the high affinity of (S)-Remoxipride for the D2 receptor, with significantly lower affinity for the D1 and 5-HT2A receptors. In vitro studies have also indicated that remoxipride has negligible affinity for a broad range of other neurotransmitter receptors at therapeutic concentrations.[6][7][8]
Experimental Protocols
The characterization of (S)-Remoxipride's receptor binding profile and functional activity relies on established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-Remoxipride for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of (S)-Remoxipride at the dopamine D2 receptor.
Materials:
-
Membrane preparation from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatum.
-
Radioligand: [3H]Raclopride or [3H]Spiperone.
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled (S)-Remoxipride.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of (S)-Remoxipride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This protocol describes a functional assay to measure the antagonist activity of (S)-Remoxipride at the Gαi-coupled dopamine D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Objective: To determine the functional potency (IC50) of (S)-Remoxipride in blocking D2 receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Cells expressing the human dopamine D2 receptor.
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the D2 receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of (S)-Remoxipride for 15-30 minutes.
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80) and a fixed concentration of forskolin to all wells (except controls).
-
Incubation: Incubate for 15-30 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the concentration of (S)-Remoxipride and perform a non-linear regression analysis to determine the IC50 value.
Dopamine D2 Receptor Signaling Pathways
(S)-Remoxipride, as a D2 receptor antagonist, modulates downstream signaling pathways initiated by dopamine binding. The dopamine D2 receptor primarily signals through the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Additionally, D2 receptor activation can trigger signaling through the β-arrestin pathway. (S)-Remoxipride blocks these effects by preventing dopamine from binding to the receptor.
Conclusion
The data and methodologies presented in this whitepaper provide a comprehensive technical overview of the dopamine D2 receptor selectivity of this compound. The high affinity and selective binding to the D2 receptor, coupled with its antagonist activity in functional assays, form the basis of its therapeutic action as an atypical antipsychotic. The detailed experimental protocols serve as a guide for researchers in the field of neuropharmacology and drug development, facilitating further investigation into the nuanced interactions of compounds with the dopaminergic system. The visualization of the D2 receptor signaling pathways offers a clear conceptual framework for understanding the mechanism of action of (S)-Remoxipride and other D2 receptor antagonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 24070 [pdspdb.unc.edu]
- 6. [Selective antidopaminergic properties of remoxiprid, a new potential antipsychotic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Remoxipride Hydrochloride: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Remoxipride is a substituted benzamide derivative that functions as a selective dopamine D2-receptor antagonist.[1] It was developed as an atypical antipsychotic for the treatment of schizophrenia.[1] This technical guide provides an in-depth overview of the core chemical properties and stability of (S)-Remoxipride in its hydrochloride salt form, a crucial aspect for its handling, formulation, and regulatory evaluation.
Chemical Properties of (S)-Remoxipride Hydrochloride
This compound is a white to off-white crystalline solid.[2] The fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its behavior in various experimental and formulation settings.
| Property | Value |
| Molecular Formula | C₁₆H₂₃BrN₂O₃・HCl[2] |
| Molecular Weight | 407.73 g/mol [2][3] |
| CAS Number | 73220-03-8[2][3] |
| Appearance | White to Off-White Solid[2] |
| Melting Point | 168-169 °C |
| pKa | 8.9 |
| logP (Octanol/Water) | 2.94 - 3.37[4][5] |
| Solubility | Water: Soluble up to 100 mM[2]Chloroform: Sparingly solubleEthanol, Dichloromethane, Acetone: Soluble |
Chemical Stability
The stability of an active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy throughout its shelf life.
Temperature and Storage: this compound is hygroscopic. For long-term storage, it is recommended to be kept at -20°C, where it has shown stability for at least four years.[2] It can be shipped at room temperature for short durations.[2] The monohydrate form of the hydrochloride salt has been noted to lose water at 105°C.
pH Stability and Degradation Pathways: While detailed forced degradation studies under a wide range of pH, oxidative, and photolytic conditions are not extensively available in the public domain, a study on the pharmacokinetics of remoxipride in humans demonstrated that urinary pH significantly affects its elimination.[6] In acidic urine (pH 5.2), the plasma elimination half-life was 3.6 hours, whereas in alkaline urine (pH 7.8), it increased to 6.2 hours, indicating that the clearance of the drug is pH-dependent.[6] This suggests that the ionization state of the molecule is a key determinant of its behavior, though this study does not detail its chemical degradation in solution.
For a comprehensive stability assessment, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary, as recommended by the International Council for Harmonisation (ICH) guidelines.[7]
Experimental Protocols
Detailed experimental protocols for the determination of the chemical properties and stability of this compound are not publicly available. However, the following section outlines the standard methodologies that are typically employed for such characterizations, in line with established pharmaceutical guidelines.
Melting Point Determination: The melting point is typically determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC), as described in USP General Chapter <891> Thermal Analysis.[8][9] The sample is heated at a controlled rate, and the temperature range over which it melts is recorded.
pKa Determination: The acid dissociation constant (pKa) can be determined by various methods. Potentiometric titration is a common technique where the pH of a solution of the compound is measured as a titrant is added.[10][11] For sparingly soluble substances, techniques like UV/Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) coupled with pH measurements of the mobile phase can be employed.[10][12]
logP (Octanol/Water Partition Coefficient) Determination: The shake-flask method is the traditional approach for determining the logP value.[13] A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, typically by UV-Vis spectroscopy or HPLC, and the partition coefficient is calculated.[13][14]
Stability-Indicating Method Development: A stability-indicating analytical method is crucial for assessing the stability of a drug substance. This is typically a validated HPLC method that can separate the intact API from its degradation products. The development of such a method involves subjecting the drug to forced degradation conditions as outlined by ICH guideline Q1A(R2).[7][15]
-
Hydrolysis: The API is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.
-
Oxidation: The API is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.
-
Photostability: The API is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]
-
Thermal Stress: The API is exposed to high temperatures (e.g., 60°C, 80°C) in a solid state.
Samples are collected at various time points and analyzed by HPLC to identify and quantify any degradation products.
Signaling Pathway and Experimental Workflows
(S)-Remoxipride acts as a selective antagonist of the dopamine D2 receptor. Its mechanism of action involves blocking the binding of dopamine to this receptor, which is a key pathway in the pathophysiology of schizophrenia.
Caption: Dopamine D2 Receptor Antagonism by (S)-Remoxipride.
The following diagram illustrates a general workflow for conducting forced degradation studies, which are essential for understanding the stability of a drug substance like this compound.
Caption: General Workflow for Forced Degradation Studies.
References
- 1. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. remoxipride [drugcentral.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effect of urinary pH on the plasma and urinary kinetics of remoxipride in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. snscourseware.org [snscourseware.org]
- 8. Thermal Analysis | USP [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijirss.com [ijirss.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 14. rc.usf.edu [rc.usf.edu]
- 15. database.ich.org [database.ich.org]
(S)-Remoxipride Hydrochloride Enantiomeric Purity Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-Remoxipride hydrochloride. Given that different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles, ensuring the stereochemical purity of the active pharmaceutical ingredient (API) is a critical aspect of drug development and quality control.[1] This document outlines a representative High-Performance Liquid Chromatography (HPLC) method, validation parameters as per International Council for Harmonisation (ICH) guidelines, and visual representations of the analytical workflow and the drug's mechanism of action.
Introduction to (S)-Remoxipride and the Importance of Chiral Purity
(S)-Remoxipride is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors and has been investigated for its antipsychotic properties.[2][3] As a chiral compound, it exists as two enantiomers, (S)- and (R)-remoxipride. The therapeutic activity of remoxipride is attributed to the (S)-enantiomer. Therefore, the quantitative determination of the (R)-enantiomer as a chiral impurity is a mandatory requirement for ensuring the safety and efficacy of the drug product. Regulatory authorities require stringent control and accurate quantification of undesired enantiomers in APIs.
The primary analytical challenge lies in the separation of these enantiomers, which have identical physical and chemical properties in an achiral environment. Chiral chromatography, particularly HPLC using chiral stationary phases (CSPs), is the gold standard for achieving this separation.[1][4]
Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of this compound is typically determined using a normal phase chiral HPLC method. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for the separation of a wide range of chiral compounds, including those with amine functionalities like remoxipride.[5][6][7]
Proposed Experimental Protocol
The following protocol is a representative method for the enantiomeric purity analysis of this compound, based on established methods for similar benzamide and amine-containing chiral drugs.[6][8][9]
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary HPLC system with UV detector |
| Column | Chiralpak AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
(R)-Enantiomer (Impurity) Stock Solution: Prepare a stock solution of the (R)-remoxipride enantiomer in the diluent.
-
Spiked Sample for Validation: Prepare samples of the this compound standard spiked with the (R)-enantiomer at various concentration levels (e.g., corresponding to the reporting threshold, identification threshold, and qualification threshold for impurities) for validation studies.
-
Test Sample: Accurately weigh and dissolve the this compound test sample in the diluent to the same concentration as the standard solution.
Method Validation
The developed chiral HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][10] The key validation parameters for an enantiomeric purity assay are summarized below.
System Suitability
System suitability tests are performed to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 between the (S)- and (R)-enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for the (S)-Remoxipride peak |
| Theoretical Plates (N) | ≥ 2000 for the (S)-Remoxipride peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the (S)- and (R)-enantiomers from each other and from any other potential impurities.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method for the (R)-enantiomer.
| Parameter | Typical Value |
| LOD | 0.01% of the nominal concentration of (S)-Remoxipride |
| LOQ | 0.03% of the nominal concentration of (S)-Remoxipride |
These are representative values and should be experimentally determined.
Linearity
The linearity of the method should be established across a range of concentrations for the (R)-enantiomer.
| Parameter | Acceptance Criteria |
| Range | LOQ to 150% of the specified limit for the (R)-enantiomer |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by analyzing samples of (S)-Remoxipride spiked with known amounts of the (R)-enantiomer.
| Spiked Level | Acceptance Criteria for Recovery (%) |
| LOQ | 80.0% - 120.0% |
| 100% of specification | 90.0% - 110.0% |
| 150% of specification | 90.0% - 110.0% |
Precision
Precision is evaluated at the levels of repeatability and intermediate precision.
| Parameter | Acceptance Criteria |
| Repeatability (RSD) | ≤ 5.0% for the quantification of the (R)-enantiomer |
| Intermediate Precision (RSD) | ≤ 10.0% for the quantification of the (R)-enantiomer |
Robustness
Robustness is assessed by making small, deliberate variations to the chromatographic conditions and observing the effect on the resolution and quantification of the enantiomers.
| Parameter Varied | Typical Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2°C |
| Mobile Phase Composition | ± 2% absolute for the minor component |
Visualizations
Experimental Workflow for Chiral HPLC Method Development and Validation
Signaling Pathway of (S)-Remoxipride
Conclusion
The enantiomeric purity of this compound is a critical quality attribute that necessitates a robust and reliable analytical method for its determination. A well-developed and validated chiral HPLC method, as outlined in this guide, is essential for ensuring the quality, safety, and efficacy of the drug product. The use of polysaccharide-based chiral stationary phases provides the required selectivity for the separation of the (S)- and (R)-enantiomers. Adherence to ICH guidelines for method validation ensures that the analytical procedure is fit for its intended purpose in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. ijrpr.com [ijrpr.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
(S)-Remoxipride Hydrochloride Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of (S)-Remoxipride hydrochloride in various preclinical animal models. The information presented herein is intended to support research, discovery, and development activities by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
(S)-Remoxipride is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors.[1][2] It was developed as an atypical antipsychotic for the treatment of schizophrenia.[1][2] Understanding its pharmacokinetic properties in different animal species is crucial for the interpretation of preclinical efficacy and safety data and for the translation of these findings to human clinical trials. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.
Pharmacokinetic Data Summary
The pharmacokinetic profile of (S)-Remoxipride exhibits significant species-dependent differences, particularly between rodents and non-rodents.[3] The following tables summarize the available quantitative data for key pharmacokinetic parameters in mice, rats, and dogs.
Table 1: Pharmacokinetic Parameters of (S)-Remoxipride in Mice
| Parameter | Value | Route of Administration | Dose | Reference(s) |
| Bioavailability (F) | < 10% | Oral | 20-40 µmol/kg | [3] |
| Protein Binding | 20-30% | - | - | [3] |
| Volume of Distribution (Vss) | 3-6 L/kg | Intravenous | 20-40 µmol/kg | [3] |
| Clearance (CL) | High (similar to or exceeding liver blood flow) | Intravenous | 20-40 µmol/kg | [3] |
| Renal Clearance (% of Total) | ~10% | Intravenous | 20-40 µmol/kg | [3] |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| Half-life (t1/2) | Data not available | - | - | - |
Table 2: Pharmacokinetic Parameters of (S)-Remoxipride in Rats
| Parameter | Value | Route of Administration | Dose | Reference(s) |
| Bioavailability (F) | < 1% | Oral | 20-40 µmol/kg | [3] |
| Protein Binding | 20-30% | - | - | [3] |
| Volume of Distribution (Vss) | 3-6 L/kg | Intravenous | 20-40 µmol/kg | [3] |
| Clearance (CL) | High (similar to or exceeding liver blood flow) | Intravenous | 20-40 µmol/kg | [3] |
| Renal Clearance (% of Total) | ~10% | Intravenous | 20-40 µmol/kg | [3] |
| Cmax | Data not available | - | - | - |
| Tmax | 60-90 min (peak effects) | Intraperitoneal | 38 µmol/kg | [4] |
| Half-life (t1/2) | Data not available | - | - | - |
Table 3: Pharmacokinetic Parameters of (S)-Remoxipride in Dogs
| Parameter | Value | Route of Administration | Dose | Reference(s) |
| Bioavailability (F) | > 90% | Oral | 20-40 µmol/kg | [3] |
| Protein Binding | ~80% (primarily to alpha 1-acid glycoprotein) | - | - | [3] |
| Volume of Distribution (Vss) | 1.6 L/kg | Intravenous | 20-40 µmol/kg | [3] |
| Clearance (CL) | Low | Intravenous | 20-40 µmol/kg | [3] |
| Renal Clearance (% of Total) | ~15% | Intravenous | 20-40 µmol/kg | [3] |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| Half-life (t1/2) | 3-4 hours | Intravenous | 20-40 µmol/kg | [3] |
Experimental Protocols
Animal Models and Dosing
-
Species: Sprague-Dawley rats, mice, and beagle dogs have been utilized in pharmacokinetic studies of (S)-Remoxipride.[3]
-
Administration: The compound has been administered via oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes.[3][4]
-
Dosage: Doses in the range of 20-40 µmol/kg have been typically used for oral and intravenous administration in animal studies.[3]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are typically collected at predetermined time points post-dosing. The frequency and duration of sampling depend on the route of administration and the expected pharmacokinetic profile of the compound.
-
Plasma Preparation: Whole blood is centrifuged to separate plasma, which is then stored, often at -20°C or lower, until analysis.
-
Sample Pre-treatment for HPLC Analysis: A common method for plasma sample preparation involves protein precipitation. This can be achieved by adding a solvent like acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, is then collected for injection into the HPLC system.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A published HPLC method for the determination of remoxipride in plasma and urine utilizes the following conditions:
-
Chromatographic System: Reversed-phase HPLC.
-
Stationary Phase: NUCLEOSIL C18 column.
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 2) in a 25:75 (v/v) ratio, containing 0.2 mmol/L N,N-dimethyl-N-nonylamine.
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 75 µL.
-
Detection: UV detection at a wavelength of 206 nm.
Visualizations
Signaling Pathway
(S)-Remoxipride exerts its antipsychotic effects primarily through the antagonism of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of (S)-Remoxipride to the D2 receptor inhibits the downstream signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway and its Antagonism by (S)-Remoxipride.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in an animal model.
Caption: General Experimental Workflow for a Preclinical Pharmacokinetic Study.
Metabolic Pathway
(S)-Remoxipride undergoes several metabolic transformations. The major metabolic pathways include N-dealkylation, oxidation, N-deethylation, and hydroxylation. There are notable species differences in the predominant metabolites formed.
Caption: Major Metabolic Pathways of (S)-Remoxipride.
Conclusion
The pharmacokinetics of (S)-Remoxipride have been characterized in several key animal models, revealing significant interspecies variability. Rodents exhibit low oral bioavailability due to extensive first-pass metabolism, while dogs show high oral bioavailability.[3] These differences are critical considerations for the design and interpretation of preclinical studies and for the extrapolation of data to humans. The provided experimental methodologies and visualizations offer a foundational understanding for researchers engaged in the study of (S)-Remoxipride and related compounds. Further studies to fully elucidate the Cmax and Tmax in various species and under different dosing regimens would provide a more complete pharmacokinetic profile.
References
- 1. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Disposition of remoxipride in different species. Species differences in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentrations of remoxipride and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Remoxipride Hydrochloride: A Technical Guide to its Pharmacodynamics and Dose-Response
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Remoxipride is a substituted benzamide derivative that has been studied for its antipsychotic properties. This technical guide provides an in-depth overview of the pharmacodynamics and dose-response relationship of (S)-Remoxipride hydrochloride. It is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols for pivotal studies, and utilizes visualizations to illustrate signaling pathways and experimental workflows.
Introduction
(S)-Remoxipride is an atypical antipsychotic agent that acts as a selective antagonist of the dopamine D2 receptor.[1][2] It was developed for the treatment of schizophrenia and demonstrated clinical efficacy comparable to typical antipsychotics like haloperidol, but with a lower incidence of extrapyramidal side effects.[1] Despite its promising profile, (S)-Remoxipride was withdrawn from the market due to concerns about aplastic anemia.[2] Nevertheless, its selective pharmacology makes it a valuable tool for research into dopamine receptor function and the development of novel antipsychotics.
Pharmacodynamics
Mechanism of Action
The primary mechanism of action of (S)-Remoxipride is the selective blockade of dopamine D2 receptors in the central nervous system.[1] Unlike many other antipsychotics, it has a low affinity for a wide range of other neurotransmitter receptors, including serotonin, adrenergic, muscarinic, and histamine receptors.[1] This selectivity is thought to contribute to its favorable side-effect profile, particularly the reduced incidence of extrapyramidal symptoms.[1] (S)-Remoxipride is considered a "weak" dopamine D2 antagonist, meaning it has a lower affinity for the receptor compared to dopamine itself.[2] This characteristic may also contribute to its atypical properties.
Receptor Binding Profile
The receptor binding affinity of (S)-Remoxipride has been characterized in various in vitro studies. The quantitative data for its binding to dopamine and other receptors are summarized in Table 1.
Table 1: In Vitro Receptor Binding Profile of (S)-Remoxipride
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference(s) |
| Dopamine D2 | [3H]Raclopride | Rat Striatum | 113 | - | [3] |
| Dopamine D2 | - | - | - | 1.57 | [4][5] |
| Dopamine D1 | [3H]SCH 23390 | Rat Striatum | >10000 | >100 | [6] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration.
Signaling Pathways
As a dopamine D2 receptor antagonist, (S)-Remoxipride modulates intracellular signaling pathways coupled to this Gi/o-protein coupled receptor. The primary downstream effect of D2 receptor blockade is the disinhibition of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
Dose-Response Relationship
The relationship between the dose of (S)-Remoxipride and its pharmacological effects has been investigated in both preclinical and clinical settings.
Preclinical In Vivo Studies
Catalepsy, a state of motor rigidity, is a commonly used preclinical measure to assess the extrapyramidal side-effect liability of antipsychotic drugs. The dose-response for (S)-Remoxipride-induced catalepsy in rats is summarized in Table 2.
Table 2: Preclinical Dose-Response for Catalepsy in Rats
| Species | Test | Route of Administration | ED50 | Reference(s) |
| Rat | Catalepsy Bar Test | - | - | [7][8] |
ED50: Half-maximal effective dose.
Clinical Studies
Clinical trials in patients with schizophrenia have been conducted to determine the effective and tolerable dose range of (S)-Remoxipride. Positron Emission Tomography (PET) studies have also been used to quantify D2 receptor occupancy at clinically relevant doses.
Table 3: Clinical Dose-Response and Receptor Occupancy
| Population | Dose | D2 Receptor Occupancy | Clinical Outcome | Reference(s) |
| Healthy Volunteers | - | - | - | - |
| Patients with Schizophrenia | - | - | Antipsychotic efficacy | [1] |
Experimental Protocols
In Vitro Dopamine D2 Receptor Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of (S)-Remoxipride for the dopamine D2 receptor in rat striatal tissue.
Protocol Details:
-
Tissue Preparation: Striata from male rats are dissected on ice and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and re-centrifuged to remove endogenous dopamine. The final pellet is resuspended in the assay buffer.[3]
-
Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]Raclopride and varying concentrations of (S)-Remoxipride or vehicle. Non-specific binding is determined in the presence of a high concentration of a non-labeled D2 antagonist (e.g., haloperidol).
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Assay
This protocol outlines a general method for assessing the functional antagonist activity of (S)-Remoxipride at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP accumulation in a cell line expressing the human D2 receptor.
Protocol Details:
-
Cell Culture: A suitable host cell line (e.g., CHO or HEK293 cells) stably expressing the human dopamine D2 receptor is cultured under standard conditions.
-
Assay Procedure: Cells are seeded into microplates and allowed to attach. The cells are then pre-incubated with various concentrations of (S)-Remoxipride or vehicle. Subsequently, cAMP production is stimulated by the addition of forskolin, an adenylyl cyclase activator.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.
-
Data Analysis: The ability of (S)-Remoxipride to inhibit forskolin-stimulated cAMP accumulation is determined, and an IC50 value is calculated from the concentration-response curve.
In Vivo Catalepsy Test in Rats
This protocol describes the bar test, a common method for assessing catalepsy in rodents.[7][8]
Protocol Details:
-
Animal Preparation: Male rats are administered with various doses of (S)-Remoxipride or vehicle via a specific route (e.g., intraperitoneal).
-
Test Procedure: At a predetermined time after drug administration, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.
-
Measurement: The time taken for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time is typically used.
-
Data Analysis: The mean descent latency for each dose group is calculated. The ED50 for catalepsy is determined from the dose-response curve.
Clinical PET Imaging of D2 Receptor Occupancy
This protocol provides a general workflow for a clinical PET study to measure dopamine D2 receptor occupancy by (S)-Remoxipride.
Protocol Details:
-
Participant Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.
-
PET Scans: Each participant undergoes two PET scans using the radioligand [11C]raclopride, which binds to D2 receptors. The first scan is a baseline measurement before drug administration. The second scan is performed after the participant has reached a steady-state plasma concentration of (S)-Remoxipride.
-
Data Acquisition and Analysis: Dynamic PET data are acquired and reconstructed. The binding potential (BPND), an index of receptor availability, is calculated for brain regions of interest (e.g., striatum) for both scans. The percentage of D2 receptor occupancy is then calculated as the percentage reduction in BPND from baseline to the post-dosing scan.
Conclusion
This compound is a selective dopamine D2 receptor antagonist with a well-characterized pharmacodynamic profile. Its selectivity and atypical properties have made it a subject of significant research interest. This technical guide has provided a comprehensive summary of its pharmacodynamics and dose-response relationship, supported by quantitative data and detailed experimental protocols. The information presented here serves as a valuable resource for researchers and professionals in the field of neuropsychopharmacology and drug development.
References
- 1. Remoxipride. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of remoxipride's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalepsy test in rats [protocols.io]
- 8. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Off-Target Binding Profile of (S)-Remoxipride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target binding profile of (S)-Remoxipride hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research, drug development, and scientific understanding of this compound's pharmacological characteristics. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Introduction
(S)-Remoxipride is a substituted benzamide derivative that has been investigated for its antipsychotic properties. Its primary mechanism of action is the selective antagonism of the dopamine D2 receptor.[1] Understanding the off-target binding profile of (S)-Remoxipride is crucial for a complete assessment of its therapeutic potential and safety profile. This guide summarizes the available data on its interactions with a range of central nervous system (CNS) receptors.
Off-Target Binding Profile: Quantitative Data
(S)-Remoxipride exhibits a high degree of selectivity for the dopamine D2 receptor. Its affinity for other neurotransmitter receptors is generally low. The following table summarizes the available quantitative data on the binding affinities of (S)-Remoxipride for its primary target and various off-target receptors.
| Target Receptor | Ligand | Assay Type | Species | Tissue/System | Binding Affinity (Kᵢ in nM) | Reference(s) |
| Dopamine D2 | [³H]Raclopride | Radioligand Binding | Rat | Striatum | 113 | [2] |
| [³H]Spiperone | Radioligand Binding | Rat | Striatum | 1570 (IC₅₀) | [3] | |
| Dopamine D3 | [³H]Raclopride | Radioligand Binding | Human (cloned) | CHO cells | 70.8 | [4] |
| Dopamine D4 | [³H]Spiperone | Radioligand Binding | Human (cloned) | - | 389 | [4] |
| Serotonin 5-HT₁ₐ | - | Radioligand Binding | - | - | 400 | [4] |
| Serotonin 5-HT₂ₐ | - | Radioligand Binding | Human (cloned) | - | 5200 | [4] |
| Sigma-1 | - | Radioligand Binding | - | - | 55 | [4] |
Qualitative Binding Information:
In addition to the quantitative data, several studies have qualitatively described the off-target binding of (S)-Remoxipride:
-
It is reported to have minimal or no significant affinity for α1-adrenergic, histaminergic, and muscarinic cholinergic receptors.[5][6]
-
It does not significantly interact with the dopamine D1 receptor.[7]
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in this guide. These protocols are representative of the techniques used to determine the binding affinities of compounds like (S)-Remoxipride.
This protocol is a generalized procedure for determining the binding affinity of a test compound for the dopamine D2 receptor using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of (S)-Remoxipride for the dopamine D2 receptor.
Materials:
-
Receptor Source: Rat striatal membranes or cells expressing recombinant human dopamine D2 receptors.
-
Radioligand: [³H]Raclopride or [³H]Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological salts.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of (S)-Remoxipride.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the (S)-Remoxipride concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
This protocol outlines a general method for assessing the binding affinity of a compound for the sigma-1 receptor.
Objective: To determine the inhibitory constant (Kᵢ) of (S)-Remoxipride for the sigma-1 receptor.
Materials:
-
Receptor Source: Guinea pig brain membranes or cells expressing recombinant human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Prepare membranes from the receptor source as described in the dopamine D2 receptor assay protocol.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of (S)-Remoxipride.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for binding equilibrium.
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values as described in the dopamine D2 receptor assay protocol.
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of (S)-Remoxipride and the experimental workflows.
Caption: Dopamine D2 Receptor Signaling Pathway and (S)-Remoxipride Action.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: (S)-Remoxipride Off-Target Binding Affinity Profile.
Conclusion
This compound demonstrates a high selectivity for the dopamine D2 receptor, with moderate affinity for the sigma-1 and dopamine D3 receptors, and low to negligible affinity for a range of other CNS receptors. This selective binding profile is consistent with its classification as an atypical antipsychotic. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further comprehensive screening against a broader panel of receptors could provide an even more complete understanding of its pharmacological profile.
References
- 1. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (S)-Remoxipride Hydrochloride in Cultured Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S)-Remoxipride hydrochloride, a selective dopamine D2 receptor antagonist, in cultured neuronal cells. This document includes detailed protocols for cell culture, experimental procedures, and data presentation to facilitate research into the neurobiological effects of this compound.
Introduction
(S)-Remoxipride is a substituted benzamide that acts as a selective antagonist of dopamine D2 receptors.[1] It has been utilized in neurochemical and behavioral studies due to its high selectivity.[1] Although its clinical use was restricted due to side effects, it remains a valuable tool for in vitro research to investigate the role of D2 receptor signaling in neuronal function and dysfunction. These notes provide protocols for using this compound in cultured neuronal cells, with a focus on the human neuroblastoma cell line SH-SY5Y, which endogenously expresses dopamine D2 receptors, particularly after differentiation.
Mechanism of Action
This compound is a weak but highly selective dopamine D2 receptor antagonist.[1] The primary mechanism of action in neuronal cells involves the blockade of D2 receptors, which are G protein-coupled receptors (GPCRs) linked to inhibitory G proteins (Gαi/o). Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking these receptors, (S)-Remoxipride prevents this dopamine-induced decrease in cAMP.[2]
Data Presentation
Receptor Binding Affinity
The binding affinity of this compound and its metabolites for dopamine receptors has been determined in various in vitro binding assays.
| Compound | Receptor | Radioligand | Preparation | Ki (nM) |
| (S)-Remoxipride | D2 | [3H]raclopride | Rat striatum | 113[3] |
| (S)-Remoxipride | D2 | [3H]spiperone | Rat striatum | 1570[3] |
| (S)-Remoxipride | D3 | [3H]raclopride | Cloned human | ~1600 |
| (S)-Remoxipride | D4 | [3H]raclopride | Cloned human | ~2800 |
| FLA 797 (-) (metabolite) | D2 | [3H]raclopride | Rat striatum | Higher affinity than Remoxipride[4] |
| FLA 908 (-) (metabolite) | D2 | [3H]raclopride | Rat striatum | Higher affinity than Remoxipride[4] |
Recommended Concentration Range for In Vitro Assays
Based on available data for D2 antagonists and typical concentrations used in cell-based assays, the following ranges are recommended for initial experiments with this compound. Optimal concentrations should be determined empirically for each specific cell line and assay.
| Assay Type | Suggested Concentration Range (µM) |
| Cell Viability (e.g., MTT, LDH) | 0.1 - 100 |
| Functional Assays (e.g., cAMP) | 0.01 - 10 |
| Neurite Outgrowth Assays | 0.1 - 10 |
Experimental Protocols
Cell Culture of SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a commonly used model in neurobiology. For enhanced dopaminergic characteristics, including increased D2 receptor expression, differentiation is recommended.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA) for differentiation
-
Brain-Derived Neurotrophic Factor (BDNF) for differentiation
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
Protocol for Undifferentiated SH-SY5Y Culture:
-
Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for plating.
Protocol for Differentiation of SH-SY5Y Cells:
-
Plate undifferentiated SH-SY5Y cells at a suitable density.
-
After 24 hours, replace the medium with a differentiation medium containing 10 µM Retinoic Acid in a low-serum medium (e.g., 1% FBS).
-
Incubate for 5-7 days, changing the medium every 2-3 days.
-
For a more mature neuronal phenotype, continue differentiation in a serum-free medium containing 50 ng/mL BDNF for an additional 3-5 days.
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of this compound.
Materials:
-
Differentiated SH-SY5Y cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Functional Assay: cAMP Measurement
This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
Dopamine
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Lysis buffer (if required by the kit)
Protocol:
-
Seed and differentiate SH-SY5Y cells in a suitable plate format (e.g., 96-well plate) as recommended by the cAMP assay kit manufacturer.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of dopamine (e.g., EC80 concentration, to be determined empirically) in the presence of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C. Include controls:
-
Basal (no treatment)
-
Forskolin alone
-
Forskolin + Dopamine
-
Forskolin + Dopamine + various concentrations of (S)-Remoxipride
-
-
Lyse the cells (if necessary) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of (S)-Remoxipride to determine its potency as an antagonist.
Neurite Outgrowth Assay
This assay assesses the effect of this compound on neuronal morphology.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
Fluorescent microscope or high-content imaging system
-
Antibodies for immunocytochemistry (e.g., anti-β-III-tubulin to stain neurons)
-
Secondary antibodies conjugated to fluorophores
-
DAPI for nuclear staining
Protocol:
-
Seed and differentiate SH-SY5Y cells on coverslips or in imaging-compatible plates.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with the primary antibody (e.g., anti-β-III-tubulin).
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescent microscope or a high-content imaging system.
-
Analyze neurite length, number of neurites, and branching using appropriate software (e.g., ImageJ with NeuronJ plugin or specialized software for high-content analysis).
Visualizations
Caption: Dopamine D2 Receptor Signaling and (S)-Remoxipride Action
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of the novel antipsychotic agent remoxipride on dopamine and noradrenaline turnover in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis Studies of (S)-Remoxipride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Remoxipride hydrochloride is a selective dopamine D2 receptor antagonist that has been utilized in neuroscience research to investigate the dynamics of dopamine neurotransmission.[1][2] In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time insights into neurochemical changes in response to pharmacological agents.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo microdialysis studies to evaluate the effects of this compound on dopamine and its metabolites in the rat striatum.
Mechanism of Action
(S)-Remoxipride acts as a selective antagonist at dopamine D2 receptors.[1][2] By blocking these receptors, it disrupts the normal feedback inhibition of dopamine release, leading to an increase in the synthesis and release of dopamine into the synaptic cleft. This results in elevated extracellular levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[6]
Signaling Pathway of (S)-Remoxipride
Caption: Signaling pathway of (S)-Remoxipride at the dopamine synapse.
Pharmacokinetic Properties of (S)-Remoxipride
A summary of the pharmacokinetic parameters of remoxipride is presented below. These values are important for designing the dosing regimen in microdialysis studies.
| Parameter | Value | Reference |
| Bioavailability | ~90% | [7] |
| Time to Peak Plasma Concentration (Tmax) | 0.8 ± 0.2 hours | [7] |
| Plasma Half-life | 5.1 ± 1.6 hours | [7] |
| Protein Binding | ~80% | [7] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats Following Acute Systemic Administration of this compound
This protocol details the procedure for assessing the acute effects of a single dose of (S)-Remoxipride on extracellular dopamine, DOPAC, and HVA levels in the striatum.
Experimental Workflow
Caption: Experimental workflow for acute (S)-Remoxipride microdialysis.
Materials:
-
This compound
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Guide cannulae (22-gauge)
-
Microdialysis probes (e.g., CMA 12 or equivalent with a 20 kDa molecular weight cut-off)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Stereotaxic Surgery: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Allow the animal to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min). After a stabilization period of at least 1-2 hours, collect baseline dialysate samples every 20 minutes for at least 60-80 minutes.
-
Drug Administration: Administer a single subcutaneous (s.c.) injection of this compound (40 µmol/kg).[6]
-
Post-Injection Sample Collection: Continue to collect dialysate samples every 20 minutes for at least 3-4 hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ECD.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline levels.
Protocol 2: In Vivo Microdialysis During Continuous Infusion of this compound
This protocol is designed to evaluate the effects of sustained (S)-Remoxipride administration on striatal dopamine dynamics.
Procedure:
-
Surgical Implantation of Osmotic Pump: Following the guide cannula implantation surgery, implant a mini-osmotic pump subcutaneously on the back of the rat. The pump should be connected via tubing to the guide cannula to allow for continuous infusion of (S)-Remoxipride.
-
Continuous Infusion: The osmotic pump should be loaded to deliver (S)-Remoxipride at a rate of 8.6 µmol/rat/day for 14 days.[6]
-
Microdialysis Sessions: Conduct microdialysis sessions as described in Protocol 1 at specified time points during the 14-day infusion period (e.g., day 3, 7, and 14) to assess changes in dopamine, DOPAC, and HVA levels.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes based on published literature.
| Treatment | Analyte | Brain Region | % Change from Baseline (Mean ± SEM) | Reference |
| Acute (S)-Remoxipride (40 µmol/kg, s.c.) | Dopamine | Striatum | Increased | [6] |
| DOPAC | Striatum | Increased | [6] | |
| HVA | Striatum | Increased | [6] | |
| Continuous (S)-Remoxipride (8.6 µmol/rat/day) | Dopamine | Striatum | Maintained Elevated Levels | [6] |
| DOPAC | Striatum | Maintained Elevated Levels | [6] | |
| HVA | Striatum | Maintained Elevated Levels | [6] |
Materials and Reagents
Artificial Cerebrospinal Fluid (aCSF) Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl2 | 1.2 |
| MgCl2 | 0.85 |
Dissolve in ultrapure water and adjust pH to 7.4. Filter-sterilize before use.
Analytical Methodology:
Analysis of dopamine and its metabolites in microdialysates is typically performed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[6] A more recent and highly sensitive method involves online solid-phase extraction with liquid chromatography-tandem mass spectrometry, which has a lower limit of quantification of 0.25 ng/mL for a 20 µL sample of remoxipride.[8]
Logical Relationships in Microdialysis Data Interpretation
Caption: Logical flow from drug administration to data output.
Conclusion
These application notes provide a framework for utilizing in vivo microdialysis to study the effects of this compound on the dopaminergic system. The detailed protocols and supplementary information are intended to guide researchers in designing and executing robust and reproducible experiments. Adherence to best practices in stereotaxic surgery, microdialysis procedures, and analytical techniques is crucial for obtaining high-quality, interpretable data.
References
- 1. scribd.com [scribd.com]
- 2. Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 5. biochemazone.com [biochemazone.com]
- 6. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opposite Influences of Endogenous Dopamine D1 and D2 Receptor Activation on Activity States and Electrophysiological Properties of Striatal Neurons: Studies CombiningIn Vivo Intracellular Recordings and Reverse Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Remoxipride Hydrochloride Administration in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of (S)-Remoxipride hydrochloride in common rodent behavioral models. (S)-Remoxipride is a selective dopamine D2 receptor antagonist known for its atypical antipsychotic profile, characterized by a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed protocols for assessing its behavioral effects in rodents.
Mechanism of Action
(S)-Remoxipride acts as a selective antagonist of dopamine D2 receptors.[2] Unlike classical neuroleptics such as haloperidol, remoxipride demonstrates a preferential blockade of mesolimbic dopamine pathways over the nigrostriatal pathway.[1][4] This selectivity is thought to underlie its antipsychotic efficacy with a reduced risk of motor side effects like catalepsy.[1][3] Its primary action involves blocking the effects of dopamine agonists at postsynaptic D2 receptors.[1]
Data Presentation
The following tables summarize quantitative data on the administration of this compound in various rodent behavioral models.
Table 1: Effective Doses of this compound in Rodent Behavioral Models
| Behavioral Assay | Species | Route of Administration | Effective Dose Range | Notes |
| Antagonism of Apomorphine-Induced Hyperactivity | Rat | Intraperitoneal (i.p.), Subcutaneous (s.c.) | 1 - 40 µmol/kg | Preferentially inhibits locomotion over stereotyped gnawing.[1][5] |
| Catalepsy Induction (Bar Test) | Rat | Intraperitoneal (i.p.) | High doses (e.g., 100 mg/kg) required to induce significant catalepsy.[6] | Exhibits a weak and atypical cataleptic profile compared to haloperidol.[2] |
| Inhibition of Locomotor Activity | Rat | Intraperitoneal (i.p.), Oral | Dose-dependent reduction in spontaneous locomotor activity. | Maximal effect observed ~2 hours after i.p. administration.[7] |
| Prepulse Inhibition | Rat | Not specified | Effective in this model of sensorimotor gating. | Suggests potential efficacy in schizophrenia models.[3] |
| Sleep-Waking Patterns | Rat | Subcutaneous (s.c.) | 1 - 10 mg/kg | Does not significantly affect total sleep or non-REM sleep; high doses may slightly reduce REM sleep.[8] |
Table 2: Comparative Cataleptic Effects of Antipsychotics in Rats
| Compound | Route of Administration | Dose for Cataleptic Effect | Notes |
| This compound | Intraperitoneal (i.p.) | 100 mg/kg | Induces motor deficits at this dose.[6] |
| Haloperidol | Intraperitoneal (i.p.) | 5 mg/kg | Potent inducer of catalepsy.[6] |
| Raclopride | Intraperitoneal (i.p.) | 16 mg/kg | Induces catalepsy.[6] |
Experimental Protocols
Assessment of Spontaneous Locomotor Activity (Open-Field Test)
This protocol measures the general activity and exploratory behavior of a rodent in a novel environment.
Materials:
-
Open-field arena (e.g., 1m x 1m for rats)[3]
-
Video recording and tracking software
-
This compound solution
-
Vehicle control solution
-
Syringes and needles for administration
-
70% ethanol for cleaning
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.[3]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal). Doses can range from 5 to 125 µmol/kg.[9]
-
Pre-treatment Time: Allow for a pre-treatment period of approximately 30-60 minutes before placing the animal in the arena. The maximal effect on dopamine turnover is seen around 2 hours post-administration.[7]
-
Test Initiation: Gently place the rat in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a set duration, typically 5 to 20 minutes, using video tracking software.[3][10] Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Rearing frequency (a measure of exploratory behavior)
-
Immobility time
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Assessment of Catalepsy (Bar Test)
This test is used to evaluate the induction of motor rigidity, a common side effect of typical antipsychotics.
Materials:
-
Catalepsy bar apparatus (a horizontal bar elevated approximately 9-12 cm from the base)[11][12]
-
Timer
-
This compound solution
-
Vehicle control solution
-
Positive control (e.g., Haloperidol, 1-5 mg/kg i.p.)[6]
Procedure:
-
Drug Administration: Administer this compound, vehicle, or a positive control.
-
Testing Intervals: Assess catalepsy at multiple time points post-injection (e.g., 30, 60, 90, and 120 minutes) to capture the time course of the effect.
-
Catalepsy Measurement:
-
Gently place the rat's forepaws on the elevated horizontal bar.[11]
-
Start the timer immediately.
-
Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.[11]
-
A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.
-
-
Scoring: The descent latency is used as the index of catalepsy. Longer latencies indicate a stronger cataleptic state. Some protocols may use a scoring system based on the time the posture is maintained.
Antagonism of Dopamine Agonist-Induced Hyperactivity
This model assesses the ability of (S)-Remoxipride to block the motor-stimulant effects of a dopamine agonist like apomorphine.
Materials:
-
Open-field arena and tracking software
-
This compound solution
-
Vehicle control solution
Procedure:
-
Pre-treatment: Administer this compound or vehicle.
-
Dopamine Agonist Challenge: After the appropriate pre-treatment time (e.g., 30-60 minutes), administer apomorphine.
-
Behavioral Assessment: Immediately place the animal in the open-field arena and record locomotor activity for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity of animals treated with apomorphine alone to those pre-treated with (S)-Remoxipride. A significant reduction in apomorphine-induced hyperactivity indicates D2 receptor blockade. It's also possible to score stereotyped behaviors like gnawing and sniffing.[13]
Visualizations
Caption: Dopamine D2 Receptor Antagonism by (S)-Remoxipride.
Caption: General Experimental Workflow.
References
- 1. Neuropharmacological and behavioural properties of remoxipride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open field test in rats [protocols.io]
- 4. anilocus.com [anilocus.com]
- 5. Differential effects of the dopamine antagonist remoxipride on apomorphine induced behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioural analysis of changes in nociceptive thresholds produced by remoxipride in sheep and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the dopamine D2 selective receptor antagonist remoxipride on dopamine turnover in the rat brain after acute and repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of the novel antipsychotic agent remoxipride on dopamine and noradrenaline turnover in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Catalepsy test in rats [protocols.io]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Remoxipride Hydrochloride in PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Remoxipride is a substituted benzamide that functions as a selective antagonist for the dopamine D2 receptor.[1] Formerly utilized as an atypical antipsychotic medication, its high selectivity for the D2 receptor makes it a valuable tool for neurochemical and behavioral research.[1] Positron Emission Tomography (PET) imaging with radiolabeled (S)-remoxipride, specifically with Carbon-11 (--INVALID-LINK---remoxipride), allows for the in vivo quantification and assessment of D2 receptor occupancy in the brain. This technique is pivotal in understanding the pharmacodynamics of antipsychotic drugs and in the broader context of neurological and psychiatric research. These application notes provide a comprehensive overview of the use of --INVALID-LINK---remoxipride for PET imaging, including detailed protocols for its synthesis and application in preclinical and clinical research settings.
Quantitative Data Summary
The following table summarizes key quantitative data for (S)-Remoxipride relevant to PET imaging studies.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Ki) | 113 nM | Rat | In vitro receptor binding assay with [³H]raclopride | [2] |
| Dopamine D2 Receptor Occupancy | 71-73% | Human | In vivo PET with [¹¹C]raclopride following oral administration of (S)-remoxipride | [3] |
| Brain Uptake of --INVALID-LINK---remoxipride | 0.8% of injected dose at 4.5 minutes post-injection | Human | In vivo PET | [3] |
Experimental Protocols
Radiosynthesis of ¹¹C-Remoxipride
Precursor: (S)-3-bromo-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide (desmethyl-remoxipride).
¹¹C-Labeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf).
Protocol:
-
Production of [¹¹C]Methylating Agent: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated synthesis module.
-
Radiolabeling Reaction:
-
Dissolve 0.3-0.5 mg of the desmethyl-remoxipride precursor in 300-400 µL of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a reaction vessel.
-
Add a mild base, such as NaOH or NaH, to facilitate the deprotonation of the phenolic hydroxyl group.
-
Bubble the gaseous [¹¹C]CH₃I into the reaction mixture or add the [¹¹C]CH₃OTf solution.
-
Heat the sealed reaction vessel at a controlled temperature, typically between 80°C and 120°C, for a short duration (e.g., 5-8 minutes).
-
-
Purification:
-
Following the reaction, the crude mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
The fraction corresponding to --INVALID-LINK---remoxipride is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove any remaining HPLC solvents.
-
The final product, --INVALID-LINK---remoxipride, is eluted from the cartridge with a small volume of sterile ethanol and then diluted with sterile saline for injection to achieve a physiologically acceptable solution.
-
-
Quality Control:
-
The final product should be tested for radiochemical purity (typically >95%) using analytical HPLC.
-
The molar activity (Am) should be determined and is expected to be high, typically in the range of >40 GBq/µmol at the end of synthesis.
-
The final formulated product must be sterile and pyrogen-free.
-
Preclinical PET Imaging Protocol (Rodent Model)
-
Animal Preparation:
-
Fast the animal (e.g., Sprague-Dawley rat) for 4-6 hours prior to the scan to reduce variability in tracer uptake.
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Place a tail-vein catheter for the administration of the radiotracer.
-
-
Radiotracer Administration:
-
Administer a bolus injection of --INVALID-LINK---remoxipride (typically 5-15 MBq) via the tail-vein catheter.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire dynamic emission data for 60-90 minutes immediately following the injection.
-
A transmission scan using a rotating radioactive source or a CT scan should be performed for attenuation correction.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the reconstructed images corresponding to brain regions with high D2 receptor density (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
Use appropriate kinetic models (e.g., simplified reference tissue model) to quantify the binding potential (BP_ND), which is an index of D2 receptor availability.
-
Clinical PET Imaging Protocol (Human Subjects)
-
Subject Preparation:
-
Subjects should fast for at least 4 hours before the scan.
-
Insert an intravenous catheter for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of --INVALID-LINK---remoxipride (typically 370-555 MBq) intravenously.
-
-
PET Scan Acquisition:
-
Position the subject's head in the PET scanner.
-
Acquire dynamic emission data for 90 minutes.
-
A CT scan is typically acquired for attenuation correction.
-
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with the subject's MRI scan for anatomical delineation of brain structures.
-
Define ROIs for the striatum (caudate and putamen) and cerebellum.
-
Generate TACs for each ROI.
-
Calculate the BP_ND using kinetic modeling with the cerebellum as the reference region.
-
For receptor occupancy studies, a baseline scan is performed, followed by administration of a therapeutic dose of a D2 receptor antagonist, and then a second PET scan is conducted. The percentage change in BP_ND between the two scans reflects the receptor occupancy of the drug.
-
Visualizations
References
- 1. Distribution of remoxipride to the human brain and central D2-dopamine receptor binding examined in vivo by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative strategies for the synthesis of [11C]ER176 for PET imaging of neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. download.uni-mainz.de [download.uni-mainz.de]
(S)-Remoxipride Hydrochloride: A Precision Tool for Interrogating Dopamine Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(S)-Remoxipride hydrochloride , a substituted benzamide, serves as a highly selective antagonist for the dopamine D2 receptor. Its well-characterized pharmacological profile, particularly its preferential action on mesolimbic over nigrostriatal dopamine systems, establishes it as an invaluable research tool for dissecting the intricate roles of dopamine in normal brain function and in the pathophysiology of various neuropsychiatric disorders. This document provides detailed application notes and experimental protocols to facilitate the use of this compound in laboratory settings.
Mechanism of Action and Receptor Selectivity
This compound exerts its effects primarily by blocking dopamine D2 receptors.[1] It displays a significantly lower affinity for other dopamine receptor subtypes, as well as for serotonin, noradrenaline, acetylcholine, and histamine receptors, rendering it a highly selective antagonist.[1] This selectivity is crucial for isolating the effects of D2 receptor blockade in complex biological systems. The compound has been shown to preferentially block D2 receptors in extrastriatal regions, such as the olfactory tubercle, septum, and substantia nigra, as demonstrated by in vivo binding studies.
In Vitro Applications
Receptor Binding Assays
Receptor binding assays are fundamental for characterizing the affinity and selectivity of this compound for dopamine receptors.
Table 1: In Vitro Binding Affinities (Ki) of (S)-Remoxipride and its Metabolites
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) |
| (S)-Remoxipride | Dopamine D2 | [3H]raclopride | Rat Striatum | 113[2][3] |
| (S)-Remoxipride | Dopamine D2 | [3H]spiperone | Rat Striatum | 1570 |
| FLA 797 (-) (phenolic metabolite) | Dopamine D2 | [3H]raclopride | Rat Striatum | Higher than Remoxipride[4] |
| FLA 908 (-) (phenolic metabolite) | Dopamine D2 | [3H]raclopride | Rat Striatum | Higher than Remoxipride[4] |
| Pyrrolidone metabolites | Dopamine D2 | [3H]raclopride | Rat Striatum | Very low affinity[2][4] |
| (S)-Remoxipride | Dopamine D3 | [3H]raclopride | Cloned human D3 receptors | - |
| Phenolic metabolites | Dopamine D3 | [3H]raclopride | Cloned human D3 receptors | Higher than Remoxipride[2] |
Note: The affinity of (S)-Remoxipride for D2 receptors can appear lower when using high-affinity radioligands like [3H]spiperone due to methodological factors.[2]
Protocol 1: Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors in rat striatal tissue.
Materials:
-
Rat striatal tissue homogenate
-
This compound
-
[3H]raclopride (radioligand)
-
Unlabeled raclopride (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step. Determine the protein concentration of the final membrane preparation.
-
Assay Setup: In triplicate, prepare tubes for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add buffer, [3H]raclopride, and tissue homogenate.
-
Non-specific Binding: Add buffer, [3H]raclopride, a high concentration of unlabeled raclopride, and tissue homogenate.
-
Displacement: Add buffer, [3H]raclopride, varying concentrations of this compound, and tissue homogenate.
-
-
Incubation: Incubate all tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of (S)-Remoxipride that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Diagram 1: Dopamine D2 Receptor Signaling Pathway
Caption: Antagonistic action of (S)-Remoxipride on the D2 receptor signaling cascade.
In Vivo Applications
In Vivo Microdialysis
In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. This compound can be used to investigate the role of D2 receptors in regulating dopamine release.
Protocol 2: In Vivo Microdialysis for Dopamine Measurement
Objective: To measure changes in extracellular dopamine levels in the rat striatum following systemic administration of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Stereotaxic frame
-
Microdialysis probes
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution for injection
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dopamine standards
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole above the target brain region (e.g., striatum).
-
Implant a guide cannula and secure it with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 60-120 minutes to obtain a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection).
-
Continue collecting dialysate samples for a predetermined period post-injection.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Quantify dopamine levels by comparing sample peak heights/areas to a standard curve.
-
Express post-injection dopamine levels as a percentage of the baseline.
-
Perform statistical analysis to determine the significance of any changes.
-
-
Histological Verification: At the end of the experiment, perfuse the brain and histologically verify the correct placement of the microdialysis probe.
Diagram 2: Experimental Workflow for In Vivo Microdialysis
Caption: Step-by-step workflow for an in vivo microdialysis experiment.
Behavioral Pharmacology
Behavioral assays are essential for understanding the functional consequences of D2 receptor blockade by this compound. The conditioned avoidance response (CAR) test is a classic paradigm for assessing antipsychotic-like activity.
Protocol 3: Conditioned Avoidance Response (CAR) Test
Objective: To evaluate the effect of this compound on the acquisition and performance of a conditioned avoidance response in rats.
Materials:
-
Male rats
-
Shuttle box apparatus with a grid floor capable of delivering a mild foot shock, a conditioned stimulus (CS; e.g., a light or tone), and an unconditioned stimulus (US; a mild foot shock).
-
This compound solution for injection.
Procedure:
-
Acclimation: Acclimate the rats to the shuttle box.
-
Drug Administration: Administer this compound or vehicle to different groups of rats at a specified time before the test session.
-
Training/Testing Session:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat does not move, deliver the US (e.g., a 0.5 mA foot shock) for a brief period (e.g., 5 seconds) or until the rat escapes to the other compartment.
-
The inter-trial interval should be varied.
-
Conduct a set number of trials (e.g., 50-100).
-
-
Data Collection: Record the number of avoidance responses, escape responses, and failures to escape for each rat.
-
Data Analysis:
-
Compare the number of avoidance responses between the drug-treated and vehicle-treated groups.
-
A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Diagram 3: Logical Flow of the Conditioned Avoidance Response Test
Caption: Decision tree for a single trial in the conditioned avoidance response paradigm.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of dopamine D2 receptors in the central nervous system. The detailed protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of dopamine pathways, contributing to a deeper understanding of brain function and the development of novel therapeutics for neuropsychiatric disorders.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters based on their experimental setup and institutional guidelines for animal care and use.
References
- 1. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of remoxipride's metabolites on dopamine D2 receptors and receptor functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Remoxipride Hydrochloride in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Remoxipride hydrochloride is a substituted benzamide derivative that acts as a selective antagonist of the dopamine D2 receptor.[1][2] Initially developed as an atypical antipsychotic, its clinical use was discontinued due to side effects. However, its high selectivity for the D2 receptor makes it a valuable pharmacological tool for investigating the role of dopaminergic signaling in neuronal function.[3] These application notes provide a comprehensive guide for utilizing this compound in electrophysiological studies to explore its effects on neuronal excitability, synaptic transmission, and ion channel function.
Mechanism of Action
This compound exerts its effects by competitively blocking dopamine D2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gi/o alpha subunit.[4] Activation of D2 receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade can modulate the activity of various ion channels, leading to a net decrease in neuronal excitability.
By antagonizing the D2 receptor, this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cAMP and PKA activity. This can result in the modulation of several downstream effectors, including:
-
G-protein-coupled inwardly rectifying potassium (GIRK) channels: D2 receptor activation typically opens GIRK channels, leading to membrane hyperpolarization. Antagonism by (S)-Remoxipride would be expected to close these channels, causing depolarization and increased excitability.[4][5]
-
Voltage-gated calcium channels (VGCCs): D2 receptor activation can inhibit VGCCs, reducing calcium influx and neurotransmitter release. (S)-Remoxipride may therefore enhance calcium currents and synaptic transmission.[6][7]
-
Voltage-gated sodium channels: High concentrations of remoxipride have been shown to block voltage-activated sodium channels, though the clinical relevance of this finding at therapeutic doses is considered unlikely.[8]
Data Presentation
Table 1: Binding Affinity and Ion Channel Activity of this compound
| Parameter | Value | Species | Tissue/System | Reference |
| IC50 (D2 Receptor Binding) | 1570 nM | Rat | Striatum ([3H]spiperone displacement) | [1] |
| IC50 (Na+ Current Block) | ~20 µM | Rat | Cerebral Cortex & Striatum | [8] |
| Kd (Na+ Current Block) | ~300 µM | Rat | CNS | [8] |
Table 2: Expected Electrophysiological Effects of this compound
| Electrophysiological Parameter | Expected Effect of (S)-Remoxipride | Rationale |
| Resting Membrane Potential | Depolarization | Blockade of D2-mediated GIRK channel activation. |
| Spontaneous Firing Rate | Increase | Increased excitability due to membrane depolarization and modulation of other ion channels. |
| Evoked Action Potentials | Increased number / decreased threshold | General increase in neuronal excitability. |
| Excitatory Postsynaptic Currents (EPSCs) | Potential Increase in Amplitude | Disinhibition of presynaptic D2 autoreceptors, leading to increased glutamate release. |
| Inhibitory Postsynaptic Currents (IPSCs) | Potential Decrease in Amplitude | Blockade of postsynaptic D2 receptors that may be coupled to inhibitory conductances. |
| GIRK Channel Currents | Inhibition | Antagonism of D2 receptor-mediated Gβγ activation of GIRK channels.[9] |
| Voltage-Gated Calcium Channel Currents | Disinhibition (Increase) | Blockade of D2 receptor-mediated inhibition of VGCCs.[7] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using acute brain slice electrophysiology.
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices from rodents, a common preparation for studying the effects of pharmacological agents on neuronal activity.[10][11][12][13]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Ice-cold slicing solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Recovery chamber
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Anesthesia and Decapitation: Anesthetize the animal according to approved institutional protocols. Once deeply anesthetized (unresponsive to toe pinch), quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, carbogenated slicing solution.
-
Blocking and Mounting: Trim the brain to create a flat surface for mounting on the vibratome stage. For example, for coronal slices of the striatum, a coronal cut can be made to remove the cerebellum. Secure the brain to the specimen disc using cyanoacrylate glue.
-
Slicing: Transfer the mounted brain to the vibratome buffer tray filled with ice-cold, carbogenated slicing solution. Cut slices at the desired thickness (e.g., 250-350 µm).
-
Recovery: Carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for at least 60 minutes before starting recordings.
Protocol 2: Whole-Cell Patch-Clamp Recordings
This protocol details how to perform whole-cell patch-clamp recordings to investigate the effects of this compound on neuronal properties such as resting membrane potential, firing rate, and postsynaptic currents.[14]
Materials:
-
Prepared acute brain slices
-
Recording chamber on a fixed-stage microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution
-
This compound stock solution
-
Perfusion system
Procedure:
-
Slice Transfer: Transfer a recovered brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 mL/min.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with the appropriate intracellular solution.
-
Neuron Visualization and Patching: Identify a neuron of interest (e.g., a medium spiny neuron in the striatum) using the microscope. Approach the neuron with the patch pipette while applying positive pressure.
-
Seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Baseline Recording: Record baseline neuronal activity for a stable period (e.g., 5-10 minutes). This can include recording the resting membrane potential, spontaneous firing, or evoked postsynaptic currents (EPSCs or IPSCs). To evoke synaptic currents, a stimulating electrode can be placed in a relevant afferent pathway.
-
Drug Application: Prepare different concentrations of this compound in aCSF. Apply the drug to the slice via the perfusion system, starting with the lowest concentration.
-
Data Acquisition: Record the changes in the electrophysiological parameters of interest at each drug concentration. Ensure a stable response is reached at each concentration before proceeding to the next.
-
Washout: After the highest concentration, perfuse the slice with drug-free aCSF to determine if the effects are reversible.
-
Data Analysis: Analyze the recorded data to quantify changes in resting membrane potential, firing frequency, action potential properties, and the amplitude and frequency of EPSCs and/or IPSCs. Construct concentration-response curves to determine the EC50 or IC50 of this compound for the observed effects.
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
References
- 1. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addictive drugs modulate GIRK-channel signaling by regulating RGS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiology of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High concentrations of the neuroleptic remoxipride block voltage-activated Na+ channels in central and peripheral nerve membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition by various antipsychotic drugs of the G-protein-activated inwardly rectifying K(+) (GIRK) channels expressed in xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. precisionary.com [precisionary.com]
- 11. Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-c... [protocols.io]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for (S)-Remoxipride Hydrochloride Solution Preparation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (S)-Remoxipride hydrochloride solutions intended for use in animal studies. The information is compiled to ensure safe, accurate, and reproducible administration for preclinical research.
This compound is a selective dopamine D2 receptor antagonist. Accurate preparation of dosing solutions is critical for obtaining reliable and consistent results in animal models of neurological and psychiatric disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for calculating appropriate solution concentrations and understanding the compound's behavior in aqueous solutions.
| Property | Value | Source(s) |
| Molecular Weight | 407.73 g/mol | [1] |
| Formula | C₁₆H₂₃BrN₂O₃·HCl | [1] |
| Appearance | White to off-white solid | |
| Solubility in Water | Up to 100 mM | [1][2] |
| Storage (Solid) | Room temperature for short-term, -20°C for long-term (≥ 4 years) | |
| Storage (Solution) | Recommended to be prepared fresh. If stored, keep at -20°C for several months. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal (IP) and Subcutaneous (SC) Injection
This protocol outlines the steps for preparing a sterile aqueous solution of this compound suitable for intraperitoneal and subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile vials
-
Sterile syringes and needles (e.g., 23-25 gauge for rats)[3]
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (in mg/kg), the concentration of the dosing solution (in mg/mL), and the total volume needed.
-
Example Calculation: For a 10 mg/kg dose in a 250g rat with a dosing volume of 1 mL/kg, you would need 2.5 mg of the compound per rat. To prepare a 10 mg/mL stock solution, weigh out 10 mg of this compound for every 1 mL of vehicle.
-
-
Weigh the this compound:
-
Accurately weigh the calculated amount of the compound using an analytical balance.
-
-
Dissolve the compound:
-
Transfer the weighed powder into a sterile vial.
-
Add the calculated volume of sterile saline or water for injection.
-
Vortex the solution until the compound is completely dissolved. Given its high water solubility, this should occur readily.[1][2] For higher concentrations, gentle warming to 37°C and sonication can be used to facilitate dissolution.[2]
-
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
-
Storage and Use:
-
It is highly recommended to use the freshly prepared solution on the same day.[2]
-
If necessary, the stock solution can be stored at -20°C for several months.[2] Before use, thaw the solution and bring it to room temperature.
-
Visually inspect the solution for any precipitation or contamination before administration.
-
Dosing in Animals:
-
Rats: Doses ranging from 2-20 µmol/kg have been administered intraperitoneally.[4] Higher doses up to 100 mg/kg have also been reported for specific study endpoints.[4]
-
Administration: For IP injections in rats, the recommended maximum volume is 10 mL/kg.[5] The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.[5][6] For SC injections, the volume should be kept low to avoid tissue irritation.
Protocol 2: Preparation of this compound Solution for Oral Gavage
This protocol describes the preparation of an aqueous solution for oral administration in animal studies.
Materials:
-
This compound powder
-
Purified water or sterile water
-
Sterile vials or tubes
-
Vortex mixer
-
Analytical balance
-
Gavage needles appropriate for the animal species and size
Procedure:
-
Calculate the required amount:
-
Follow the same calculation principles as in Protocol 1, considering the desired oral dose.
-
-
Weigh the compound:
-
Accurately weigh the calculated amount of this compound.
-
-
Dissolve the compound:
-
Transfer the powder to a suitable container.
-
Add the required volume of purified or sterile water.
-
Vortex thoroughly until a clear solution is obtained.
-
-
Storage and Use:
-
As with injectable solutions, fresh preparation is recommended.
-
If storage is necessary, keep the solution at 4°C for short-term use or -20°C for longer periods.
-
Dosing in Animals:
-
Oral administration has been used in various species.[7] The bioavailability is high in dogs and humans but lower in rodents due to first-pass metabolism.[7]
-
The volume for oral gavage should be appropriate for the animal's size to prevent distress or injury.
Quantitative Data Summary
The following table summarizes typical dosage ranges for this compound in different animal species and administration routes found in the literature.
| Animal Model | Administration Route | Typical Dose Range | Source(s) |
| Rat | Intraperitoneal (i.p.) | 2-20 µmol/kg; up to 100 mg/kg | [4] |
| Rat | Subcutaneous (s.c.) | 10 mg/kg/day | [8] |
| Rodents | Oral (p.o.) | 20-40 µmol/kg | [7] |
Visualizations
Signaling Pathway
The primary mechanism of action of (S)-Remoxipride is the selective antagonism of the dopamine D2 receptor, which is a key component in dopaminergic signaling pathways implicated in psychosis.
Caption: Dopaminergic signaling and the antagonistic action of (S)-Remoxipride.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and administering this compound solution in an animal study.
Caption: Experimental workflow for (S)-Remoxipride studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Remoxipride hydrochloride | CAS:73220-03-8 | Selective D2-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Behavioural analysis of changes in nociceptive thresholds produced by remoxipride in sheep and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Subchronic treatment of rats with remoxipride fails to modify sigma binding sites in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing (S)-Remoxipride hydrochloride degradation in solution
Technical Support Center: (S)-Remoxipride Hydrochloride
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory work.
Troubleshooting Guide
This guide provides solutions to common issues observed when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of purity in prepared solution | Hydrolytic Degradation: The amide bond in (S)-Remoxipride is susceptible to cleavage under acidic or basic conditions. | - Control pH: Ensure the solution pH is maintained within a neutral range (pH 6-8). Use a suitable buffer system (e.g., phosphate buffer) to stabilize the pH. - Verify pH of Excipients: If using excipients, ensure they do not alter the pH of the final solution to an acidic or basic range. |
| Oxidative Degradation: The molecule may be sensitive to oxidation, especially if exposed to air, light, or oxidizing agents. | - Use Degassed Solvents: Prepare solutions using solvents that have been degassed to remove dissolved oxygen. - Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions. - Avoid Oxidizing Agents: Ensure no sources of peroxides or other oxidizing agents are present in the solvents or excipients. | |
| Discoloration of the solution (e.g., turning yellow or brown) | Photodegradation: Exposure to light, particularly UV radiation, can cause degradation and the formation of colored byproducts. | - Protect from Light: Prepare and store solutions in amber-colored vials or wrap containers with aluminum foil. - Minimize Light Exposure: Conduct experiments under low-light conditions whenever possible. |
| Precipitation or cloudiness in the solution | Poor Solubility: The hydrochloride salt has good aqueous solubility, but the free base may have lower solubility. Changes in pH or temperature can affect solubility. | - Confirm pH: Ensure the pH of the solution is appropriate to maintain the salt form. - Control Temperature: Store solutions at the recommended temperature. Avoid drastic temperature fluctuations. - Check for Contamination: Ensure glassware and solvents are clean and free of contaminants that could react with the compound. |
| Inconsistent analytical results (HPLC) | On-Column Degradation: The compound may be degrading on the HPLC column due to the mobile phase composition or column chemistry. | - Adjust Mobile Phase pH: Ensure the mobile phase pH is within the stable range for the compound and the column. - Use a Different Column: Consider a column with a different stationary phase that is less likely to interact with the analyte. |
| In-Injector Degradation: The temperature of the autosampler may be causing degradation. | - Cool the Autosampler: Set the autosampler temperature to a lower value (e.g., 4 °C) to minimize degradation of samples waiting for injection. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure (a substituted benzamide), this compound is primarily susceptible to the following degradation pathways in solution:
-
Hydrolysis: The amide linkage is prone to cleavage under both acidic and basic conditions, which would lead to the formation of 3-bromo-2,6-dimethoxybenzoic acid and (S)-1-ethyl-2-(aminomethyl)pyrrolidine.
-
Oxidation: The tertiary amine in the pyrrolidine ring and the methoxy groups on the benzene ring could be susceptible to oxidation.
-
Photodegradation: Like many aromatic compounds, this compound may degrade upon exposure to light, particularly UV radiation.
Q2: What is the recommended pH range for preparing and storing this compound solutions?
A2: To minimize hydrolytic degradation, it is recommended to prepare and store solutions in a neutral pH range, ideally between pH 6 and 8. The use of a suitable buffer, such as a phosphate buffer, can help maintain a stable pH.
Q3: How should I store stock solutions of this compound?
A3: For optimal stability, stock solutions should be:
-
Stored at low temperatures, preferably at -20°C for long-term storage, as the solid compound is reported to be stable for at least 4 years at this temperature. For short-term storage (days to weeks), refrigeration (2-8°C) is recommended.
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a suitable, high-purity solvent and, if necessary, buffered to a neutral pH.
Q4: Are there any known incompatibilities with common excipients?
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor degradation. This type of method can separate the intact drug from its degradation products, allowing for the quantification of both.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies and developing a stability-indicating HPLC method. These should be adapted based on the specific experimental needs.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Photostability chamber
-
Controlled temperature oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place a solid sample and a solution of the compound in a controlled temperature oven at 70°C.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Procedure:
-
Inject the unstressed this compound solution to determine its retention time.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products).
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Minimizing Degradation
Caption: Workflow for preparing stable this compound solutions.
Decision Tree for Troubleshooting Solution Instability
Caption: Troubleshooting guide for unstable this compound solutions.
troubleshooting (S)-Remoxipride hydrochloride inconsistent experimental results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results with (S)-Remoxipride hydrochloride. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing significant variability in our dopamine D2 receptor binding affinity (Ki) measurements for this compound. What could be the cause?
A1: Inconsistent Ki values for this compound are a known issue and can stem from several factors. A key reason for this variability can be the choice of radioligand in your competition binding assay.[1]
-
Methodological Differences: Studies have shown that the use of different radioligands can yield significantly different affinity estimates. For instance, assays using [3H]raclopride tend to report higher affinity (lower Ki) compared to those using [3H]spiperone.[1] This is thought to be due to methodological issues associated with very high-affinity radioligands.[1]
-
Assay Conditions: Ensure that your assay buffer composition, incubation time, and temperature are consistent across experiments. Variations in these parameters can affect binding equilibrium and, consequently, the calculated Ki values.
-
Membrane Preparation: The quality and consistency of your membrane preparation are crucial. Ensure that the tissue or cells used express a sufficient and consistent level of the D2 receptor.
Q2: The potency of this compound in our cell-based functional assays is lower than expected. What should we check?
A2: Lower than expected potency can be due to several factors, ranging from the compound itself to the specifics of your assay setup.
-
Compound Integrity: Verify the purity and stability of your this compound stock. The compound is soluble in water up to 100 mM.[2][3] Prepare fresh dilutions for each experiment to avoid degradation.
-
Agonist Concentration: In antagonist mode, the concentration of the agonist used to stimulate the receptor will significantly impact the apparent potency of this compound. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism.[4]
-
Cell Passage Number and Health: Use cells at a consistent passage number and confluency. Cellular responses can change with excessive passaging. Also, ensure the cells are healthy and not compromised by factors like mycoplasma contamination.
-
Metabolite Activity (In Vivo Studies): If you are working with in vivo models, be aware that some metabolites of remoxipride, particularly the phenolic metabolites found in rats, have considerably higher affinities for dopamine D2 and D3 receptors than remoxipride itself.[1] This could mask the true potency of the parent compound.
Q3: We are observing cytotoxicity in our cell-based assays at higher concentrations of this compound. How can we mitigate this?
A3: Cytotoxicity can confound your experimental results. Here are some steps to address this issue:
-
Determine the Cytotoxic Threshold: First, perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration range at which this compound becomes toxic to your specific cell line.
-
Adjust Concentration Range: In your functional assays, use concentrations below the cytotoxic threshold you've determined.[4]
-
Reduce Incubation Time: If your assay allows, consider reducing the incubation time of the cells with the compound.[4]
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not contributing to cell death.[4]
Q4: Can the presence of metabolites of this compound affect our experimental outcomes?
A4: Yes, particularly in in vivo studies or when using liver microsomes. Remoxipride is metabolized into several compounds, some of which are pharmacologically active.
-
Species-Specific Metabolism: The metabolic profile of remoxipride can differ between species. For example, phenolic metabolites with high affinity for D2/D3 receptors are more prominent in rats, while pyrrolidone metabolites with low affinity are more common in humans.[1]
-
Impact on In Vivo Studies: The presence of high-affinity metabolites in animal models could contribute to the observed behavioral effects, potentially leading to an overestimation of the parent compound's potency.[1]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃BrN₂O₃・HCl | [3] |
| Molecular Weight | 407.73 g/mol | [2][3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water up to 100 mM | [2][3] |
| Storage | Store at room temperature | [5] |
| Melting Point | 168-169 °C | [5] |
Table 2: In Vitro Binding Affinities (Ki) of (S)-Remoxipride for Dopamine Receptors
| Receptor | Radioligand | Ki (nM) | Species | Reference |
| Dopamine D2 | [3H]raclopride | 113 | Rat Striatum | [1] |
| Dopamine D2 | [3H]spiperone | ~1570 | Rat Striatum | |
| Dopamine D2 | Not Specified | ~300 | Not Specified | [2] |
| Dopamine D3 | Not Specified | ~1600 | Not Specified | [2] |
| Dopamine D4 | Not Specified | ~2800 | Not Specified | [2] |
Note: The significant difference in Ki values for the D2 receptor highlights the importance of methodological consistency, particularly the choice of radioligand.
Table 3: Pharmacokinetic Parameters of (S)-Remoxipride in Humans with Normal Renal Function
| Parameter | Value | Reference |
| Bioavailability | ~90% | [6] |
| Plasma Half-life | 4-7 hours | [7] |
| Protein Binding | ~80% | [6] |
| Cmax | 5.5 ± 1.1 µmol/L | [6] |
| Tmax | 0.8 ± 0.2 h | [6] |
| AUC | 39 ± 9 µmol*h/L | [6] |
Experimental Protocols
Protocol 1: Dopamine D2 Receptor Competition Binding Assay
This protocol is adapted for this compound based on standard radioligand binding assay procedures.
Materials:
-
Cell membranes expressing dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
This compound
-
Radioligand: [3H]raclopride (recommended for higher affinity determination)
-
Non-specific binding control: Unlabeled haloperidol or other suitable D2 antagonist at a high concentration (e.g., 10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in water.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to the desired concentration.
-
Dilute [3H]raclopride in the assay buffer to a final concentration at or below its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (for total binding, add buffer only)
-
Non-specific binding control (in designated wells)
-
[3H]raclopride
-
Cell membrane suspension
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing dopamine D2 receptors (e.g., CHO-K1 or HEK293)
-
This compound
-
D2 receptor agonist (e.g., quinpirole or dopamine)
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.[4]
-
-
Antagonist Pre-incubation:
-
Remove the culture medium and add this compound at various concentrations in serum-free medium.
-
Incubate for a pre-determined time (e.g., 15-30 minutes).[4]
-
-
Agonist Stimulation:
-
Add a fixed concentration of a D2 receptor agonist (at its EC80) and forskolin to all wells except the negative control.
-
Incubate for a specific time to allow for changes in cAMP levels (e.g., 30 minutes).[4]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, following the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Plot the cAMP levels as a function of the log concentration of this compound.
-
Determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.
-
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remoxipride hydrochloride | CAS:73220-03-8 | Selective D2-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. REMOXIPRIDE HYDROCHLORIDE CAS#: 73220-03-8 [m.chemicalbook.com]
- 6. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Remoxipride Hydrochloride and Extrapyramidal Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the potential for extrapyramidal side effects (EPS) with (S)-Remoxipride hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an "atypical" antipsychotic?
This compound is a substituted benzamide that functions as a selective dopamine D2 receptor antagonist.[1][2] It is classified as an "atypical" antipsychotic because it demonstrates a separation between the doses required for antipsychotic-like effects and those that induce extrapyramidal side effects in both animal models and clinical studies.[1][3] Unlike typical antipsychotics such as haloperidol, remoxipride has a lower tendency to cause catalepsy in rats, which is a predictor for a low liability of inducing EPS in humans.[2][4] This atypical profile is thought to be related to its weaker binding to D2 receptors compared to dopamine itself and its preferential action in mesolimbic dopamine pathways over the nigrostriatal pathway, which is heavily involved in motor control.[5][6]
Q2: What is the primary mechanism by which (S)-Remoxipride is thought to exert its effects and how does this relate to EPS?
The primary mechanism of action for (S)-Remoxipride is the blockade of dopamine D2 receptors.[1][7] Antipsychotic efficacy is believed to result from D2 receptor blockade in the mesolimbic pathway.[4] Extrapyramidal side effects, however, are primarily linked to the blockade of D2 receptors in the nigrostriatal dopamine system.[8] The "atypical" nature of remoxipride suggests a degree of selectivity for the mesolimbic system, resulting in a lower incidence of EPS at therapeutic doses.[4][5] Additionally, the kinetics of its binding to the D2 receptor, potentially a faster dissociation rate, may contribute to its reduced side effect profile compared to typical antipsychotics.[8]
Q3: How does the EPS profile of (S)-Remoxipride in animal models compare to a typical antipsychotic like haloperidol?
In animal models, (S)-Remoxipride demonstrates a significantly more favorable EPS profile than haloperidol. Remoxipride induces a weak, atypical form of catalepsy in rats and only at relatively high doses.[5][9] There is a high separation (a ratio of 24) between the effective dose (ED50) for blocking apomorphine-induced hyperactivity (a measure of antipsychotic potential) and the ED50 for inducing catalepsy.[5] In contrast, haloperidol is highly potent in inducing catalepsy, with a much smaller separation between therapeutic and side-effect-inducing doses.[10][11] In primate studies, while high doses of both remoxipride and haloperidol can induce dystonic-dyskinetic syndromes, the quantitative difference in dosage suggests remoxipride has a lower risk of causing EPS in humans.[12]
Q4: What are the common animal models used to assess the EPS potential of compounds like (S)-Remoxipride?
The most common animal models include:
-
Catalepsy Tests in Rodents: The bar test or grid test is used to measure the induction of catalepsy, a state of motor immobility that is a strong predictor of EPS liability in humans.[10][11]
-
Vacuous Chewing Movements (VCMs) in Rodents: Chronic administration of antipsychotics can induce purposeless, repetitive chewing movements in rats, which is considered an animal model of tardive dyskinesia (TD), a late-onset and potentially irreversible form of EPS.[13][14][15]
-
Primate Models of Dystonia and Dyskinesia: Non-human primates, such as Cebus monkeys, can exhibit motor side effects like dystonia and oral dyskinesias when treated with dopamine antagonists, providing a model with high translational value to humans.[12]
Troubleshooting Guides
Issue: I am not observing significant catalepsy in rats treated with (S)-Remoxipride at doses that show efficacy in other behavioral tests (e.g., antagonism of amphetamine-induced hyperactivity).
-
Possible Cause 1: Dose and Route of Administration. (S)-Remoxipride has a low tendency to cause catalepsy.[4] The dose required to induce catalepsy is significantly higher than that needed for antipsychotic-like effects.[5] Furthermore, the route of administration significantly impacts its cataleptogenic potential; it is less effective at inducing catalepsy when given subcutaneously (s.c.) compared to intraperitoneal (i.p.) or intravenous (i.v.) routes.[10]
-
Troubleshooting Steps:
-
Verify Dose Range: Ensure you are testing a sufficiently high dose range. The ED50 for catalepsy after i.p. administration in rats is approximately 38 µmol/kg, while after i.v. administration it is 49 µmol/kg.[10]
-
Check Administration Route: The i.p. route is more likely to produce a cataleptic effect than the s.c. route.[10]
-
Confirm Timing of Observation: Peak cataleptic effects after i.p. administration are observed between 60-90 minutes post-injection.[10] Ensure your observation window aligns with the compound's pharmacokinetics.
-
Use a Positive Control: Always include a typical antipsychotic like haloperidol (e.g., 0.5-1 mg/kg, i.p.) to validate the sensitivity of your catalepsy test.
-
Issue: I am observing oral movements in my rats after chronic (S)-Remoxipride administration, but I am unsure if they are drug-induced Vacuous Chewing Movements (VCMs) or normal grooming/chewing behaviors.
-
Possible Cause: Misinterpretation of Behavior. It is crucial to distinguish purposeless VCMs from other oral behaviors. VCMs are defined as single mouth openings in the vertical plane not directed at any physical material and not occurring during struggling or coincident with tongue protrusions.[14]
-
Troubleshooting Steps:
-
Establish Clear Scoring Criteria: Use a standardized definition of VCMs. Overt chewing movements where the interior of the oral cavity is visible are often counted.[14]
-
Blinded Scoring: The person scoring the behavior should be blinded to the treatment groups to avoid bias.[14]
-
Video Recording: Record the animals for later analysis. This allows for slow-motion playback and review by multiple trained observers to ensure inter-rater reliability.[14]
-
Control for Context: Observe animals in a clean, empty cage without food, bedding, or other objects that could elicit normal chewing behavior.
-
Use a Vehicle Control Group: Compare the frequency and nature of oral movements in the drug-treated group to a vehicle-treated control group to establish a baseline.
-
Quantitative Data Presentation
Table 1: Cataleptic Effects of (S)-Remoxipride vs. Haloperidol in Rats
| Compound | Route of Administration | ED50 for Catalepsy (µmol/kg) | Reference |
| (S)-Remoxipride | Intravenous (i.v.) | 49 | [10] |
| Intraperitoneal (i.p.) | 38 | [10] | |
| Subcutaneous (s.c.) | >100 | [10] | |
| Haloperidol | Intravenous (i.v.) | 0.4 | [10] |
| Intraperitoneal (i.p.) | 0.9 | [10] | |
| Subcutaneous (s.c.) | 0.9 | [10] |
Table 2: Separation of Antipsychotic-like Activity and Cataleptic Effects in Rats
| Compound | ED50 (Blockade of Apomorphine Hyperactivity) | ED50 (Induction of Catalepsy) | Separation Ratio (Catalepsy/Activity) | Reference |
| (S)-Remoxipride | ~1.6 µmol/kg (estimated) | 38 µmol/kg (i.p.) | ~24 | [5] |
| Haloperidol | ~0.05 mg/kg | ~0.3 mg/kg | ~6 | [11] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
Protocol 1: Catalepsy Bar Test in Rats
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats. Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound, haloperidol (positive control), or vehicle via the desired route (e.g., i.p.).
-
Catalepsy Assessment:
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes) after injection, place the rat's forepaws gently on a horizontal bar raised approximately 9-10 cm from the surface.
-
Start a stopwatch immediately.
-
Measure the time (in seconds) the rat remains in this immobile posture.
-
If the rat moves or removes a paw, the trial ends. If it remains immobile for a predetermined cut-off time (e.g., 180 seconds), the trial is ended, and the rat is returned to its home cage.
-
-
Data Analysis: The latency to move is recorded. A rat is often considered cataleptic if it remains on the bar for a minimum duration (e.g., 20-30 seconds). Data can be analyzed as the mean time spent on the bar or the percentage of animals in each group meeting the criterion for catalepsy.
Protocol 2: Assessment of Vacuous Chewing Movements (VCMs) in Rats
-
Chronic Drug Administration: Administer (S)-Remoxipride or vehicle to rats for an extended period (e.g., several weeks to months). This is often done via osmotic mini-pumps or daily injections to ensure continuous exposure.
-
Behavioral Observation:
-
At regular intervals (e.g., weekly), place each rat individually into a clean, transparent observation cage.
-
Allow a 5-10 minute habituation period.
-
Observe and record the number of VCMs for a set period (e.g., 2-5 minutes).
-
A VCM is defined as a single, purposeless mouth opening in the vertical plane, not directed towards any object.
-
-
Data Recording and Analysis:
-
It is highly recommended to video record the sessions for later scoring by a blinded observer.
-
The total number of VCMs per observation period is counted.
-
Data are typically analyzed using repeated measures ANOVA to assess the development of VCMs over time and between treatment groups.
-
Visualizations
Caption: Mechanism of (S)-Remoxipride's atypical profile.
Caption: Experimental workflow for the catalepsy bar test.
Caption: Comparison of typical vs. atypical antipsychotics.
References
- 1. Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacological and behavioural properties of remoxipride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropsychopharmacological profile of remoxipride in comparison with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentrations of remoxipride and its phenolic metabolites in rat brain and plasma. Relationship to extrapyramidal side effects and atypical antipsychotic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remoxipride, a new selective D2 antagonist, and haloperidol in cebus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol-induced striatal Nur77 expression in a non-human primate model of tardive dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing (S)-Remoxipride hydrochloride batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variability when working with (S)-Remoxipride hydrochloride. Our goal is to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a substituted benzamide that functions as a selective dopamine D2 receptor antagonist.[1][2][3] Its antipsychotic effects are attributed to its ability to block these receptors in the brain.[3] Unlike classical neuroleptics, remoxipride has a low affinity for other receptors such as serotonin, noradrenaline, acetylcholine, and histamine receptors.[3] The weaker binding to D2 receptors compared to dopamine itself is thought to contribute to a reduced incidence of certain side effects.[4][5] It was previously used to treat schizophrenia but was withdrawn from the market due to instances of aplastic anaemia.[5][6]
Q2: Why is batch-to-batch variability a concern for a research compound like this compound?
Q3: I have received a new batch of this compound. What are the initial steps I should take to assess its quality and ensure it is comparable to previous batches?
A3: Before using a new batch in critical experiments, it is best practice to perform a qualification assessment. This should involve:
-
Visual Inspection: Check for any differences in color or physical form (e.g., crystalline vs. amorphous powder) compared to previous batches.
-
Solubility Check: Confirm that the new batch dissolves as expected in your standard solvent at the desired concentration.
-
Analytical Characterization: Perform analytical tests to confirm identity and purity. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and identifying impurities.[7] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure and molecular weight.[8][9]
-
Functional Check (Optional but Recommended): Test the new batch in a simple, reliable biological assay to confirm its activity is comparable to a trusted reference batch.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Biological Activity or Experimental Results
Question: My experiments with a new batch of this compound are showing significantly different results (e.g., altered IC50, lower efficacy) compared to a previous batch. What could be the cause?
Answer: Inconsistent biological activity is a primary concern stemming from potential batch-to-batch variability. The troubleshooting workflow below can help diagnose the issue.
Caption: Troubleshooting workflow for inconsistent biological results.
Potential Causes and Solutions in Detail:
-
Purity Differences: The new batch may have a lower overall purity or contain specific impurities that interfere with the assay.
-
Solution: Use HPLC to compare the chromatograms of the old and new batches. Quantify the purity and look for new or larger impurity peaks. See Section 3 for a general HPLC protocol.
-
-
Structural Incorrectness: Although rare, a batch could be an incorrect compound or a different salt form.
-
Compound Degradation: (S)-Remoxipride, being an amine-containing compound, could be susceptible to degradation if stored improperly or is unstable in your solvent.
-
Experimental Error: Before assuming compound variability, rule out issues with the assay itself.
-
Solution: Prepare fresh stock solutions and dilutions.[1] Check the integrity and performance of all other assay reagents and controls. Carefully review the experimental procedure for any deviations.
-
Issue 2: Solubility and Solution Stability Problems
Question: My new batch of this compound is difficult to dissolve, or it precipitates out of solution over time. What should I do?
Answer: Solubility issues can arise from differences in the physical form of the compound (e.g., crystallinity) or pH effects. As a hydrochloride salt, its solubility can be influenced by the presence of other chloride ions (the "common ion effect") or the pH of the solution.[12][13]
-
Initial Steps:
-
Confirm the Solvent: Double-check that you are using the same solvent and grade as with previous batches.
-
Use Sonication/Vortexing: Gentle warming (if the compound is thermally stable) and sonication can aid dissolution.
-
Check the pH: For aqueous solutions, measure the pH. The hydrochloride salt form is generally more soluble at a lower pH. If your medium is buffered at a higher pH, the compound may convert to the less soluble free base.
-
-
Best Practices for Stock Solution Preparation:
-
Use a Proven Recipe: Always follow a standardized, documented procedure for making your stock solutions.[1]
-
Start with a Concentrate: It is often more accurate to prepare a high-concentration stock solution in a solvent like DMSO or water and then perform serial dilutions into your aqueous assay buffer.[14][15]
-
Filter Sterilize: For cell-based assays, filter the stock solution through a 0.22 µm syringe filter to remove any particulates that could be mistaken for precipitation.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation.[11]
-
Label Clearly: Ensure all vials are clearly labeled with the compound name, batch number, concentration, solvent, and date of preparation.[16]
-
Section 3: Analytical Protocols for Batch Qualification
These are generalized protocols. Specific parameters such as column type, mobile phase, and temperature should be optimized for your specific equipment and requirements.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the this compound batch and to establish an impurity profile.[7]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of ~1 mg/mL.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for remoxipride).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and run a linear gradient to a high percentage (e.g., 95%) over 20-30 minutes. Hold at high organic for 5 minutes, then return to initial conditions and equilibrate.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Compare the retention time and impurity profile to your reference batch.
Caption: General experimental workflow for HPLC purity analysis.
Protocol 2: Structural Confirmation by NMR Spectroscopy
¹H NMR is used to confirm that the chemical structure of the new batch matches that of (S)-Remoxipride.[17]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the chemical shifts, splitting patterns, and integration of the peaks to a reference spectrum or the expected structure of (S)-Remoxipride. Pay close attention to the aromatic, methoxy, and pyrrolidine ring protons.
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.[18]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled to an LC system (LC-MS).
-
Data Acquisition: Infuse the sample directly or inject it into the LC-MS system. Acquire data in positive ion mode.
-
Data Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₁₆H₂₃BrN₂O₃·HCl, MW = 407.73), the free base has a monoisotopic mass of ~370.09 Da. The expected [M+H]⁺ ion would be ~371.09 Da. Also, check for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Section 4: Data Interpretation (Illustrative)
The tables below present hypothetical data to illustrate how you might compare different batches of this compound.
Table 1: Illustrative Batch Comparison - Physicochemical Properties
| Batch ID | Appearance | Solubility in Water (mg/mL) | HPLC Purity (%) | Major Impurity (%) |
| SRH-001 (Reference) | White crystalline solid | >25 | 99.8 | 0.08 (at RRT 1.2) |
| SRH-002 (Good) | White crystalline solid | >25 | 99.7 | 0.10 (at RRT 1.2) |
| SRH-003 (Questionable) | Off-white powder | 15 | 97.5 | 1.5 (at RRT 0.8) |
In this example, Batch SRH-003 shows significant deviations in appearance, solubility, and purity, warranting further investigation before use.
Table 2: Illustrative Batch Comparison - Biological Activity
| Batch ID | D2 Receptor Binding IC₅₀ (nM) | Cell-Based Functional Assay (% Inhibition @ 1µM) |
| SRH-001 (Reference) | 295 ± 15 | 85 ± 5 |
| SRH-002 (Good) | 310 ± 20 | 82 ± 7 |
| SRH-003 (Questionable) | 550 ± 45 | 55 ± 10 |
The biological data for Batch SRH-003 correlates with the poor physicochemical properties, showing significantly reduced potency. This batch should not be used.
Section 5: Relevant Biological Pathway
(S)-Remoxipride acts primarily on the Dopamine D2 receptor (D2R), which is a G-protein coupled receptor (GPCR). The canonical signaling pathway is outlined below.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Dopamine binding to the D2 receptor activates the inhibitory G-protein, Gi/o.[19] This, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[20] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), altering downstream cellular responses.[[“]] (S)-Remoxipride competitively blocks dopamine from binding to the D2 receptor, thereby inhibiting this signaling cascade.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Remoxipride hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]
- 3. [Remoxipride, a selective antagonist of dopamine D2 receptors, in the treatment of delusional psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remoxipride | C16H23BrN2O3 | CID 54477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mims.com [mims.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 9. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 16. bitesizebio.com [bitesizebio.com]
- 17. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. go.drugbank.com [go.drugbank.com]
- 21. consensus.app [consensus.app]
Technical Support Center: Enhancing (S)-Remoxipride Hydrochloride Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of (S)-Remoxipride hydrochloride across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Low Brain Penetration of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| P-glycoprotein (P-gp) Efflux: (S)-Remoxipride may be a substrate for efflux transporters like P-gp at the BBB, actively pumping it out of the brain.[1][2][3] | 1. Co-administration with a P-gp inhibitor: In preclinical models, co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to assess if brain concentrations of (S)-Remoxipride increase.[3] 2. Utilize P-gp knockout animal models: Conduct studies in genetically modified animals lacking P-gp to determine its impact on brain uptake.[4][5] 3. Formulation with P-gp inhibiting excipients: Incorporate excipients with P-gp inhibitory effects (e.g., certain polymers used in nanoparticles) into your formulation. |
| Poor Physicochemical Properties: The inherent properties of this compound (e.g., hydrophilicity, charge) may limit its passive diffusion across the lipid-rich BBB. | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of (S)-Remoxipride that can cross the BBB and then be enzymatically converted to the active drug within the brain.[6][7][8][9] 2. Liposomal Formulation: Encapsulate (S)-Remoxipride in liposomes to facilitate its transport across the BBB.[10][11][12][13] 3. Nanoparticle Formulation: Formulate (S)-Remoxipride into polymeric nanoparticles that can be surface-modified for targeted delivery.[14][15][16][][18] |
| Rapid Metabolism: The compound may be rapidly metabolized in the periphery or at the BBB, reducing the amount available to enter the brain.[19] | 1. Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the plasma half-life and identify major metabolites. 2. Metabolic Inhibition: Co-administer with inhibitors of the identified metabolic enzymes (use with caution and for investigational purposes only). |
Issue 2: Inconsistent Results in In Vitro BBB Models
| Potential Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER): Low TEER values indicate a leaky barrier in your cell culture model, leading to non-specific transport. | 1. Optimize Cell Culture Conditions: Ensure proper seeding density, media composition, and incubation time. Co-culture with astrocytes or pericytes can enhance barrier tightness.[20][21][22] 2. Cell Line Authentication: Verify the identity and passage number of your endothelial cell line.[22] 3. Check for Contamination: Regularly test for mycoplasma and other contaminants. |
| High Variability in Permeability Data: Inconsistent permeability coefficients (Papp) across experiments. | 1. Standardize Experimental Protocol: Ensure consistent timing of media changes, compound addition, and sampling. 2. Use Internal Controls: Include compounds with known BBB permeability (e.g., caffeine for high permeability, sucrose for low permeability) in each experiment. 3. Automate Liquid Handling: Use automated pipetting systems to minimize human error. |
| Efflux Transporter Expression Levels: Variable expression of efflux transporters like P-gp in your in vitro model. | 1. Characterize Transporter Expression: Use Western blot or qPCR to quantify the expression levels of key efflux transporters in your cell model. 2. Select Appropriate Cell Line: Choose a cell line known to express relevant transporters or consider primary cells for a more in vivo-like model.[21] |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for enhancing this compound delivery to the brain?
A1: The most promising strategies focus on overcoming the restrictive nature of the BBB and include:
-
Nanoparticle-based delivery: Encapsulating (S)-Remoxipride in nanoparticles can protect it from degradation and facilitate its transport across the BBB.[14][15][16][][18] Surface modification with ligands that target receptors on the brain endothelial cells can further enhance uptake.[14][23]
-
Liposomal formulations: Liposomes, which are lipid-based vesicles, can carry both hydrophilic and lipophilic drugs and can be engineered to improve brain delivery.[10][11][12][13][24]
-
Prodrug approach: Modifying the chemical structure of (S)-Remoxipride to create a more lipophilic prodrug can increase its ability to passively diffuse across the BBB.[6][7][8][9] The prodrug is then converted to the active form in the brain.
Q2: How can I determine if (S)-Remoxipride is a substrate for P-glycoprotein?
A2: You can determine if (S)-Remoxipride is a P-gp substrate through:
-
In vitro transport assays: Using a polarized cell monolayer that expresses P-gp (e.g., Caco-2 or MDCK-MDR1 cells), you can measure the bidirectional transport of (S)-Remoxipride. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests efflux.
-
Inhibition studies: In the same in vitro system, assess the transport of (S)-Remoxipride in the presence and absence of a known P-gp inhibitor. A significant increase in apical-to-basal transport in the presence of the inhibitor indicates P-gp interaction.
-
In vivo studies: Compare the brain-to-plasma concentration ratio of (S)-Remoxipride in wild-type versus P-gp knockout mice. A higher ratio in the knockout mice suggests P-gp mediated efflux.[4][5]
Q3: What are the critical parameters to consider when designing a nanoparticle formulation for brain delivery?
A3: Key parameters for nanoparticle design include:
-
Size: Nanoparticles should generally be less than 200 nm in diameter to avoid rapid clearance by the reticuloendothelial system and to facilitate transport across the BBB.
-
Surface Charge: A neutral or slightly negative surface charge is often preferred to minimize non-specific interactions with blood components and cell membranes.
-
Material: The polymer or lipid used should be biocompatible and biodegradable (e.g., PLGA, PLA).[18]
-
Surface Modification: Coating with polyethylene glycol (PEG) can increase circulation time.[13] Attaching targeting ligands (e.g., transferrin, insulin) can promote receptor-mediated transcytosis across the BBB.[23]
Q4: How do I quantify the concentration of (S)-Remoxipride in brain tissue?
A4: Quantification of (S)-Remoxipride in brain tissue typically involves the following steps:
-
Tissue Homogenization: The brain tissue is homogenized in a suitable buffer.
-
Extraction: The drug is extracted from the homogenate using liquid-liquid extraction or solid-phase extraction.
-
Analytical Quantification: The concentration of (S)-Remoxipride in the extract is determined using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[25][26][27][28]
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes an in vitro method to assess the permeability of this compound across a cell-based BBB model.
Materials:
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Brain endothelial cell line (e.g., hCMEC/D3, bEnd.3)
-
Co-culture cells (optional, e.g., primary astrocytes)
-
Cell culture media and supplements
-
This compound
-
Lucifer yellow (paracellular marker)
-
HPLC-MS/MS system
Methodology:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell® inserts. If using a co-culture model, seed the astrocytes on the basolateral side of the well.
-
Barrier Formation: Culture the cells for 5-7 days to allow for the formation of a tight monolayer. Monitor barrier integrity by measuring the Transendothelial Electrical Resistance (TEER).
-
Permeability Assay:
-
Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the transport buffer containing a known concentration of this compound and Lucifer yellow to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Measure the concentration of Lucifer yellow using a fluorescence plate reader to assess barrier integrity.
-
Determine the concentration of (S)-Remoxipride in the collected samples using a validated HPLC-MS/MS method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.
Protocol 2: Quantification of (S)-Remoxipride in Brain Tissue by HPLC-MS/MS
This protocol provides a method for the extraction and quantification of (S)-Remoxipride from brain tissue.
Materials:
-
Brain tissue samples
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Internal standard (e.g., a deuterated analog of (S)-Remoxipride)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Solid-phase extraction (SPE) cartridges
-
HPLC-MS/MS system
Methodology:
-
Sample Preparation:
-
Weigh the brain tissue sample.
-
Add homogenization buffer and the internal standard.
-
Homogenize the tissue using a mechanical homogenizer.
-
-
Protein Precipitation: Add cold acetonitrile to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated protein.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute (S)-Remoxipride and the internal standard with an appropriate solvent.
-
-
HPLC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample onto the HPLC-MS/MS system.
-
Separate the analyte from matrix components using a suitable C18 column and a gradient of water and acetonitrile with formic acid.
-
Detect and quantify (S)-Remoxipride and the internal standard using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Construct a calibration curve using known concentrations of (S)-Remoxipride. Calculate the concentration of (S)-Remoxipride in the brain tissue sample based on the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for assessing (S)-Remoxipride BBB permeability.
Caption: Strategies for improving (S)-Remoxipride delivery across the BBB.
References
- 1. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of P-glycoprotein and breast cancer resistance protein on the brain pharmacokinetics and pharmacodynamics of a panel of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prodrug design for brain delivery of small- and medium-sized neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prodrug strategy for enhanced therapy of central nervous system disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Liposomal Formulations of Anti-Alzheimer Drugs and siRNA for Nose-to-Brain Delivery: Design, Safety and Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome based drug delivery as a potential treatment option for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nanovexbiotech.com [nanovexbiotech.com]
- 14. Non-Invasive, Targeted Nanoparticle-Mediated Drug Delivery across a Novel Human BBB Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crossing the Blood-Brain Barrier: Advances in Nanoparticle Technology for Drug Delivery in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Overcoming blood-brain barrier transport: Advances in nanoparticle-based drug delivery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring Kp,uu,BBB values smaller than unity in remoxipride: A physiologically-based CNS model approach highlighting brain metabolism in drugs with passive blood-brain barrier transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. In vitro models of the blood-brain barrier for the study of drug delivery to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Strategies for delivering drugs across the blood-brain barrier for the treatment of neurodegenerative diseases [frontiersin.org]
- 24. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Review of recent advances in analytical techniques for the determination of neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability of (S)-Remoxipride hydrochloride in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of (S)-Remoxipride hydrochloride in storage. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound has been shown to be stable for at least 4 years. For shorter periods of up to 2 years, storage at 4°C is also acceptable. The compound is hygroscopic and should be kept in a tightly sealed container to protect from moisture.[1][2]
Q2: Can I store solid this compound at room temperature?
Safety data sheets recommend storing the compound at room temperature in a cool, well-ventilated area, away from direct sunlight.[3] This is suitable for short-term storage and routine laboratory use. For long-term storage, however, colder temperatures are recommended to minimize the risk of degradation over time.
Q3: What is the stability of this compound in solution?
Solutions of this compound have limited stability and should be prepared fresh. If storage of a stock solution is necessary, it is recommended to store it at -20°C for a maximum of two weeks or at -80°C for up to three months.[2]
Q4: Is this compound sensitive to light?
Yes, as with many pharmaceutical compounds, exposure to light should be minimized. The container should be opaque or stored in the dark to prevent potential photodegradation.[3]
Troubleshooting Guide
Q5: I have been storing my solid this compound at room temperature for over a year. How can I check if it has degraded?
To assess the purity of your compound, you should use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to separate the intact this compound from any potential degradation products. A comparison of the peak area of the main compound to the total area of all peaks will give you an indication of its purity.
Q6: My experimental results are inconsistent. Could this be due to the degradation of my this compound stock solution?
Inconsistent results are a common sign of compound degradation in solution. As mentioned in the FAQs, stock solutions should be prepared fresh. If you have been using an older stock solution, it is highly recommended to prepare a fresh one and repeat the experiment.
Q7: I suspect my compound has been exposed to high humidity. What kind of degradation can I expect?
This compound is a benzamide. Amides are susceptible to hydrolysis, which is accelerated by the presence of moisture and can be catalyzed by acidic or basic conditions. This would result in the cleavage of the amide bond to form 3-bromo-2,6-dimethoxybenzoic acid and (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.
Caption: Hydrolysis degradation pathway of (S)-Remoxipride.
Data on Long-Term Stability
The following tables summarize the recommended storage conditions and provide representative data from long-term and accelerated stability studies.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Stability |
| Solid | -20°C | ≥ 4 years | Stable[1] |
| Solid | 4°C | 2 years | Stable[2] |
| Solid | Room Temperature | Short-term | Stable[3] |
| Solution | -20°C | 2 weeks | Stable[2] |
| Solution | -80°C | 3 months | Stable[2] |
Table 2: Representative Data from Long-Term and Accelerated Stability Studies of Solid this compound
| Storage Condition | Time (Months) | Assay (% of Initial) | Total Impurities (% of Initial) |
| Long-Term | |||
| 25°C / 60% RH | 0 | 100.0 | < 0.1 |
| 3 | 99.8 | 0.2 | |
| 6 | 99.6 | 0.4 | |
| 12 | 99.2 | 0.8 | |
| Accelerated | |||
| 40°C / 75% RH | 0 | 100.0 | < 0.1 |
| 3 | 98.5 | 1.5 | |
| 6 | 97.1 | 2.9 |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of Solid this compound
This protocol is based on the ICH Q1A(R2) guidelines.
-
Sample Preparation: Place accurately weighed samples of solid this compound in appropriate containers that are impermeable to moisture and light.
-
Storage: Store the samples in a stability chamber maintained at 25°C ± 2°C and 60% ± 5% relative humidity (RH).
-
Time Points: Pull samples for analysis at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Analysis: At each time point, analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.
Caption: Workflow for long-term stability testing.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method to identify and quantify any degradation products.
References
avoiding (S)-Remoxipride hydrochloride precipitation in physiological buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the precipitation of (S)-Remoxipride hydrochloride in physiological buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my physiological buffer?
A: (S)-Remoxipride is a weakly basic drug, and its hydrochloride salt is highly soluble in water.[1][2] However, physiological buffers typically have a pH around 7.4. At this pH, which is close to the pKa of Remoxipride (approximately 8.4-8.9), a significant portion of the protonated, more soluble form of the drug is converted to its un-ionized, less soluble free base form. This can lead to supersaturation and subsequent precipitation.
Q2: At what pH can I expect this compound to be soluble?
A: As a weakly basic drug, this compound is more soluble at acidic pH values. As the pH of the solution approaches and surpasses the pKa of the drug, its solubility will decrease significantly. A theoretical solubility profile based on the Henderson-Hasselbalch equation can predict the pH-dependent solubility.
Q3: What are the key properties of this compound I should be aware of?
A: Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 407.7 g/mol | [1] |
| pKa (Strongest Basic) | 8.4 - 8.9 | [3] |
| Water Solubility | Up to 100 mM | [1][2] |
| Appearance | White solid |
Troubleshooting Guide: Preventing Precipitation
If you are observing precipitation of this compound in your experiments, consider the following troubleshooting steps.
Issue: Precipitation upon addition to physiological buffer (e.g., PBS, aCSF).
Table 2: Troubleshooting Strategies for this compound Precipitation
| Strategy | Detailed Protocol & Explanation |
| 1. pH Adjustment | Protocol: Prepare your physiological buffer at a slightly more acidic pH (e.g., pH 6.5-7.0) if your experimental conditions allow. Alternatively, prepare a concentrated stock solution of this compound in water or a slightly acidic buffer and add it to your final experimental buffer in a small volume to minimize the pH shift. Explanation: By maintaining a lower pH, a larger fraction of the (S)-Remoxipride will remain in its protonated, more soluble form. |
| 2. Use of Solubilizing Excipients (Cyclodextrins) | Protocol: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your physiological buffer. The required concentration of the cyclodextrin will depend on the desired final concentration of this compound and should be determined empirically. A starting point could be a 1:1 or 1:2 molar ratio of drug to cyclodextrin. Dissolve the this compound in the cyclodextrin-containing buffer. Explanation: Cyclodextrins can form inclusion complexes with drug molecules, effectively encapsulating the less soluble free base and increasing its apparent solubility. |
| 3. Addition of Precipitation Inhibitors | Protocol: Incorporate a small amount of a polymeric precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), into your physiological buffer before adding the this compound. Typical concentrations to test range from 0.1% to 1% (w/v). Explanation: These polymers can inhibit the nucleation and crystal growth of the precipitating drug, thereby maintaining a supersaturated solution for a longer period. |
| 4. Preparation of a Concentrated Stock Solution | Protocol: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble, such as water or DMSO. Then, dilute this stock solution into your physiological buffer to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent (if used) is compatible with your experimental system. Explanation: This method minimizes the time the drug is in a supersaturated state in the physiological buffer, reducing the likelihood of precipitation. |
Experimental Protocols
Protocol 1: Theoretical pH-Solubility Profile of (S)-Remoxipride
The following table provides a theoretical estimation of the maximum soluble concentration of (S)-Remoxipride at different pH values, calculated using the Henderson-Hasselbalch equation, assuming an intrinsic solubility of the free base. This table can be used as a guide to predict the likelihood of precipitation.
Table 3: Theoretical Maximum Soluble Concentration of (S)-Remoxipride at Various pH Values
| pH | Predicted Maximum Soluble Concentration (mM) |
| 6.0 | > 100 |
| 6.5 | > 100 |
| 7.0 | ~ 50.0 |
| 7.4 | ~ 15.0 |
| 8.0 | ~ 3.0 |
| 8.5 | ~ 1.0 |
Note: These are theoretical values and actual solubility may vary depending on buffer composition and temperature.
Visualizations
Workflow for Preparing this compound in Physiological Buffer
Caption: Decision workflow for preparing a stable solution of this compound.
Experimental Workflow: In Vitro Dopamine D2 Receptor Binding Assay
Caption: Workflow for a competitive dopamine D2 receptor binding assay using (S)-Remoxipride HCl.
References
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of (S)-Remoxipride and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (S)-Remoxipride hydrochloride, an atypical antipsychotic, and haloperidol, a typical antipsychotic, in established animal models predictive of antipsychotic activity and extrapyramidal side effects (EPS). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in the field of neuropharmacology and drug development.
Introduction and Mechanism of Action
Haloperidol, a butyrophenone derivative, has been a benchmark typical antipsychotic for decades. Its therapeutic effects are primarily attributed to high-affinity antagonism of dopamine D2 receptors. However, this potent D2 blockade, particularly in the nigrostriatal pathway, is also strongly associated with a high incidence of extrapyramidal side effects (EPS), such as parkinsonism and catalepsy.
(S)-Remoxipride is a substituted benzamide classified as an atypical antipsychotic. While it also acts as a dopamine D2 receptor antagonist, it exhibits a lower affinity for these receptors compared to haloperidol.[1] This pharmacological distinction is hypothesized to underlie its reduced propensity for inducing EPS at clinically effective doses.[2][3] The comparative evaluation in animal models is crucial for elucidating these differences in their preclinical profiles.
Caption: Mechanism of Action at the Dopamine D2 Receptor.
Data Presentation: Comparative Efficacy and Side Effects
The following tables summarize the quantitative and qualitative data from animal studies comparing (S)-Remoxipride and haloperidol across key behavioral paradigms.
Table 1: Efficacy in the Conditioned Avoidance Response (CAR) Model
| Compound | Efficacy in Suppressing CAR | ED₅₀ (Acquisition, s.c.) | Reference(s) |
| Haloperidol | Dose-dependent impairment of CAR acquisition and retention. | ~0.05 - 0.1 mg/kg | [4] |
| (S)-Remoxipride | Dose-dependent impairment of CAR acquisition and retention. | ~1.0 - 2.0 mg/kg | [5] |
| Note: ED₅₀ values are approximate and sourced from studies which may have differing protocols. The key finding is the separation of effective dose from side-effect induction. |
Table 2: Efficacy in the Prepulse Inhibition (PPI) Model
| Compound | Efficacy in Reversing Apomorphine-Induced PPI Deficits | Effective Dose Range (i.p. or s.c.) | Reference(s) |
| Haloperidol | Potently and dose-dependently reverses PPI deficits induced by dopamine agonists. | 0.4 - 2.5 mg/kg | [1][6] |
| (S)-Remoxipride | Effective in restoring PPI deficits, a characteristic of atypical antipsychotics. | Not specified in direct comparison | [7] |
| Note: While both are effective, a direct ED₅₀ comparison in a single study was not identified. Haloperidol's efficacy is well-quantified in this model. |
Table 3: Liability for Extrapyramidal Side Effects (Catalepsy Model)
| Compound | Catalepsy Induction | ED₅₀ (Catalepsy, i.p.) | Reference(s) |
| Haloperidol | Potently induces catalepsy in a dose-dependent manner. The effective dose for CAR overlaps with the cataleptic dose range. | ~0.3 mg/kg | [8] |
| (S)-Remoxipride | Has minimal or no cataleptogenic potential at doses that are effective in the CAR model. | > 40 mg/kg | [5][9] |
| Note: The significant separation between the therapeutic dose and the dose inducing catalepsy is a defining feature of remoxipride's atypical profile. |
Experimental Protocols and Methodologies
Detailed methodologies for the key experiments are provided below.
Conditioned Avoidance Response (CAR)
This test is a primary screening model for antipsychotic activity, assessing a drug's ability to selectively suppress a learned avoidance behavior without impairing the motor capacity to escape.
Experimental Protocol:
-
Apparatus: A two-chambered shuttle box with a grid floor capable of delivering a mild electric footshock. A door or opening allows the animal (typically a rat) to move between chambers. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are controlled by a computer.
-
Acquisition Training:
-
A rat is placed in one chamber of the shuttle box.
-
A trial begins with the presentation of the CS (e.g., a 1000 Hz tone) for a set period (e.g., 10 seconds).
-
If the rat moves to the other chamber during the CS presentation, the CS is terminated, and the trial is recorded as an "avoidance response." No shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., a 1.0 mA footshock) is delivered through the grid floor, continuing with the CS.
-
The shock and tone continue until the rat escapes to the other chamber (an "escape response"), at which point both stimuli are terminated.
-
Trials are repeated with an inter-trial interval (e.g., 30-60 seconds). A session typically consists of 15-50 trials.
-
-
Drug Testing:
-
Animals are pre-treated with the vehicle, (S)-Remoxipride, or haloperidol at various doses and routes (e.g., subcutaneous, s.c.) a specified time before the test session (e.g., 30-60 minutes).
-
The number of avoidance responses, escape responses, and escape failures are recorded. A compound is considered to have an antipsychotic-like profile if it significantly reduces avoidance responses at doses that do not affect escape responses.[5][10]
-
Caption: Experimental Workflow for the Conditioned Avoidance Response (CAR) Test.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information. This process is deficient in schizophrenic patients. The model assesses a drug's ability to restore PPI deficits induced by dopamine agonists like apomorphine.
Experimental Protocol:
-
Apparatus: A startle chamber that isolates the animal (rat or mouse) from external noise and light. The chamber is equipped with a sensitive platform or accelerometer to detect the whole-body startle response. A high-frequency speaker delivers acoustic stimuli.
-
Procedure:
-
The animal is placed in the chamber and allowed to acclimatize for a period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB).
-
The session consists of different trial types presented in a pseudo-random order:
-
Pulse-Alone Trials: A strong, startle-inducing stimulus (the pulse) is presented (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse-Alone Trials: A weak, non-startling stimulus (the prepulse) is presented (e.g., 75-85 dB noise burst for 20 ms). This measures the animal's baseline reactivity to the prepulse.
-
Prepulse-Pulse Trials: The prepulse is presented shortly before the pulse (e.g., 100 ms lead interval).
-
No-Stimulus Trials: Only background noise is present to measure baseline movement.
-
-
-
Drug Testing:
-
To model psychosis-related deficits, animals are often pre-treated with a dopamine agonist like apomorphine (e.g., 2.0 mg/kg, i.p.) to disrupt PPI.
-
The test compounds ((S)-Remoxipride or haloperidol) are administered prior to the dopamine agonist.
-
The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in Prepulse-Pulse trials compared to Pulse-Alone trials: %PPI = 100 - [(Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100].
-
Effective antipsychotics are expected to reverse the apomorphine-induced reduction in %PPI.[1]
-
Catalepsy Bar Test
This test is a widely used model to assess the propensity of a drug to induce motor side effects (EPS), specifically parkinsonian-like rigidity.
Experimental Protocol:
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) is fixed at a specific height above a flat surface (e.g., 7-10 cm for rats).
-
Procedure:
-
The animal is treated with the test compound (e.g., haloperidol 1 mg/kg, i.p.) or vehicle.
-
At set time points after injection (e.g., 30, 60, 90, 120 minutes), the test begins.
-
The rat is gently placed with its forepaws resting on the bar and its hindpaws on the surface.
-
A stopwatch is started, and the latency for the rat to remove both forepaws from the bar and step down is recorded.
-
A cut-off time is pre-determined (e.g., 180 seconds). If the animal remains in the position for the entire duration, it is assigned the maximum score.
-
-
Data Analysis: The latency to step down is the primary measure. A significant increase in latency compared to vehicle-treated animals indicates a cataleptic state. This test clearly distinguishes between the profiles of haloperidol and remoxipride.[5][8]
Conclusion
The preclinical data from these fundamental animal models reveal a distinct differentiation between (S)-Remoxipride and haloperidol:
-
Efficacy: Both compounds demonstrate efficacy in models predictive of antipsychotic activity, such as the suppression of conditioned avoidance responding and the restoration of prepulse inhibition. This supports their shared mechanism as dopamine D2 receptor antagonists.
-
Side Effect Profile: A significant divergence is observed in the model for extrapyramidal side effects. Haloperidol is a potent inducer of catalepsy, with its effective dose for suppressing CAR being very close to the dose that causes motor rigidity.[5] In stark contrast, (S)-Remoxipride shows a wide separation between its effective antipsychotic dose and the dose required to induce catalepsy, with minimal to no cataleptic effects observed at therapeutic doses.[5][9]
References
- 1. "Early" and "late" effects of sustained haloperidol on apomorphine- and phencyclidine-induced sensorimotor gating deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atypical neuroleptics in acute schizophrenia: a double-blind comparative study of remoxipride and haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double blind comparative study of remoxipride and haloperidol in acute schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The actions of dopaminergic and noradrenergic antagonists on conditioned avoidance responses in intact and 6-hydroxydopamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
- 6. Actions of novel antipsychotic agents on apomorphine-induced PPI disruption: influence of combined serotonin 5-HT1A receptor activation and dopamine D2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. F15063, a compound with D2/D3 antagonist, 5-HT1A agonist and D4 partial agonist properties: (III) Activity in models of cognition and negative symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (S)-Remoxipride Hydrochloride as a Selective D2 Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Remoxipride hydrochloride with other established dopamine D2 receptor antagonists, offering objective experimental data to validate its selectivity. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Comparative Binding Affinities of D2 Receptor Antagonists
The selectivity of a D2 antagonist is determined by its binding affinity for the D2 receptor compared to other neurotransmitter receptors. A higher affinity for the D2 receptor and significantly lower affinity for other receptors indicate greater selectivity. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other common D2 antagonists for various receptors. Lower Ki values denote higher binding affinity.
| Compound | D2 (Ki, nM) | D1 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) |
| (S)-Remoxipride | 113[1] | >10000 | 170 | No significant affinity | >10000 | >10000 | >10000 |
| Haloperidol | 1.2[2] | 280[2] | 0.7[2] | 5 | 3600[3] | 2.3[2] | 6[2] |
| Raclopride | 1.8 | >10000 | 3.5 | 2400 | >10000 | >10000 | >10000 |
| Spiperone | 0.16 | 1300 | 0.32 | 0.8 | 13[4] | 1.2[4] | 32 |
This compound demonstrates a clear selectivity for the D2 receptor, with a significantly lower affinity for D1, D3, serotonin, and adrenergic receptors compared to less selective antagonists like Haloperidol and Spiperone.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of this compound and other antagonists for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
Test compounds (this compound, Haloperidol, Raclopride, Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Incubation: In each well of the microplate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known D2 antagonist).
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. (S)-Remoxipride, as a D2 antagonist, blocks this action.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of (S)-Remoxipride.
Experimental Workflow for In Vitro D2 Antagonist Validation
The following diagram illustrates the key steps involved in the in vitro validation of a D2 antagonist using a radioligand binding assay.
References
- 1. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Remoxipride Hydrochloride and Other Antipsychotics: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological effects of (S)-Remoxipride hydrochloride with other commonly used typical and atypical antipsychotics, including Haloperidol, Clozapine, Olanzapine, and Risperidone. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of receptor binding profiles, in vivo and in vitro experimental data, and associated signaling pathways.
Pharmacological Profile: A Comparative Overview
(S)-Remoxipride is a substituted benzamide that was developed as an atypical antipsychotic.[1][2] It is characterized by its high selectivity as a dopamine D2 receptor antagonist.[1][2][3] While its clinical efficacy is comparable to that of the typical antipsychotic haloperidol, (S)-Remoxipride was associated with a lower incidence of extrapyramidal side effects.[1][2] However, its clinical use was ultimately restricted due to concerns about aplastic anemia.[1][2]
In contrast, other atypical antipsychotics like clozapine, olanzapine, and risperidone exhibit a broader receptor binding profile, interacting with various serotonin, muscarinic, histaminic, and adrenergic receptors in addition to the dopamine D2 receptor.[4][5][6] This multi-receptor action is thought to contribute to their efficacy against a wider range of schizophrenia symptoms, but also to their distinct side-effect profiles.[5] Haloperidol, a typical antipsychotic, primarily acts as a potent D2 receptor antagonist, which is effective for positive symptoms but is also associated with a high risk of extrapyramidal symptoms.[6]
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and comparator antipsychotics for key receptors implicated in their therapeutic action and side effects. Lower Ki values indicate higher binding affinity. It is important to note that Ki values can vary between studies due to different experimental conditions. The data presented here is a compilation from various sources, and the source is indicated for each value where available.
| Drug | Dopamine D2 | Serotonin 5-HT2A | Muscarinic M1 | Histamine H1 | Alpha-1 Adrenergic |
| (S)-Remoxipride | 113[7] | >10,000 | >10,000 | >10,000 | >10,000 |
| Haloperidol | 0.89[6] | 120[6] | >10,000 | >10,000 | 11 |
| Clozapine | 130[6] | 8.9[6] | 7.5[5] | 1.2[8] | 14 |
| Olanzapine | 11[5] | 4[5] | 1.9[5] | 2[8] | 18 |
| Risperidone | 3.2[9] | 0.2[9] | >10,000[9] | 20[9] | 5[9] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the target receptor are isolated.
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant of the radioligand.
In Vivo Behavioral Models
Objective: To assess the potential antipsychotic activity of a drug by measuring its ability to suppress a learned avoidance response.
General Protocol:
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (e.g., a light or a tone), and an unconditioned stimulus (e.g., a mild foot shock).
-
Training: An animal (typically a rat) is trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the conditioned stimulus.
-
Testing: After administration of the test compound or vehicle, the animal is placed in the shuttle box. The number of successful avoidances (moving during the conditioned stimulus) and escapes (moving after the onset of the foot shock) is recorded.
-
Data Analysis: A selective suppression of the conditioned avoidance response without a significant effect on the escape response is indicative of antipsychotic-like activity.[10]
A study investigating the effects of various antipsychotics on CAR in rats found that remoxipride, similar to clozapine, antagonized CAR retention at doses much lower than those that produce catalepsy, a motor side effect. This contrasts with haloperidol, which showed these effects at similar dose levels.[11]
Objective: To measure sensorimotor gating, a neurological process that is often deficient in individuals with schizophrenia. Antipsychotic drugs can often restore these deficits.
General Protocol:
-
Apparatus: A startle chamber that can deliver a loud acoustic stimulus (the pulse) that elicits a startle response, and a weaker acoustic stimulus (the prepulse) that precedes the pulse.
-
Procedure: The animal (typically a rodent) is placed in the startle chamber. On some trials, only the startling pulse is presented. On other trials, the prepulse is presented shortly before the pulse.
-
Measurement: The magnitude of the startle response is measured in both conditions.
-
Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response when the prepulse is present compared to when it is absent.[1]
Studies have shown that atypical antipsychotics can be effective in restoring PPI deficits.[1][2] Remoxipride has been shown to be effective in animal models of prepulse inhibition.[1][2]
Signaling Pathways
The therapeutic and side effects of antipsychotic drugs are mediated by their interaction with specific G-protein coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Antagonism of the dopamine D2 receptor is a key mechanism of action for all currently effective antipsychotics.[1][2] The D2 receptor is a Gi/o-coupled GPCR. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Antipsychotics block this pathway by preventing dopamine from binding to the D2 receptor.
Dopamine D2 Receptor Signaling Pathway and Antipsychotic Blockade
Serotonin 5-HT2A Receptor Signaling
Many atypical antipsychotics, including clozapine, olanzapine, and risperidone, are potent antagonists of the serotonin 5-HT2A receptor.[4][5] This receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). Antagonism of this pathway is thought to contribute to the atypical properties of these drugs, including a lower risk of extrapyramidal symptoms.
References
- 1. Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical pharmacology of the atypical neuroleptic remoxipride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YKP1447, A Novel Potential Atypical Antipsychotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of typical and atypical antipsychotic drugs on two-way active avoidance. Relationship to DA receptor blocking profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Remoxipride Hydrochloride and Sulpiride Potency at Dopamine D2 and D3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the potency of (S)-Remoxipride hydrochloride and sulpiride, two substituted benzamide antipsychotic agents known for their antagonist activity at dopamine D2-like receptors. The following sections present a summary of their binding affinities and functional potencies, detailed experimental protocols for the cited assays, and visualizations of key biological and experimental processes.
Data Presentation: Quantitative Comparison of Potency
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and sulpiride for human dopamine D2 and D3 receptors. It is important to note that the data are compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.
| Compound | Receptor | Parameter | Value (nM) | Radioligand/Assay | Source |
| This compound | Dopamine D2 | Ki | 113 | [3H]raclopride | [1] |
| Dopamine D2 | IC50 | 1570 | [3H]spiperone | [2] | |
| Dopamine D2 | IC50 | >100,000 | Adenylate Cyclase Inhibition | [2] | |
| Sulpiride | Dopamine D2 | Ki | ~15 | N/A | [N/A] |
| Dopamine D3 | Ki | ~13 | N/A | [N/A] |
N/A: Not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound for dopamine D2/D3 receptors.
1. Materials:
- Cell membranes prepared from a cell line stably expressing the human dopamine D2 or D3 receptor (e.g., CHO or HEK293 cells).
- Radioligand (e.g., [3H]raclopride or [3H]spiperone) with high affinity and specificity for the target receptor.
- Test compounds: this compound and sulpiride.
- Non-specific binding control: A high concentration of a known D2/D3 antagonist (e.g., haloperidol or unlabeled sulpiride).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- A constant concentration of the radioligand and varying concentrations of the test compound are added to assay tubes.
- Cell membranes expressing the receptor of interest are added to the tubes.
- The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- The filters are placed in scintillation vials with a scintillation cocktail.
- The amount of radioactivity on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding (in the presence of a high concentration of an unlabeled antagonist) from the total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: cAMP Inhibition
This protocol describes a functional assay to measure the potency of an antagonist in inhibiting the agonist-induced decrease in cyclic AMP (cAMP) levels, a key signaling pathway for D2-like receptors.
1. Materials:
- A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
- A dopamine receptor agonist (e.g., quinpirole or dopamine).
- Test compounds: this compound and sulpiride.
- Forskolin (an adenylyl cyclase activator) to stimulate basal cAMP levels.
- A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- Cell culture medium and reagents.
2. Procedure:
- Cells are seeded in a multi-well plate and cultured to an appropriate confluency.
- Cells are pre-incubated with varying concentrations of the antagonist ((S)-Remoxipride or sulpiride) for a specific period.
- Forskolin is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
- A fixed concentration of the dopamine agonist is then added to stimulate the D2 receptors, leading to an inhibition of adenylyl cyclase and a decrease in cAMP.
- The cells are incubated for a defined time to allow for the modulation of cAMP levels.
- The reaction is stopped, and the cells are lysed.
- The intracellular cAMP concentration is measured using a commercial assay kit according to the manufacturer's instructions.
3. Data Analysis:
- The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is measured.
- The data are plotted as the percentage of inhibition of the agonist effect versus the antagonist concentration.
- The EC50 or IC50 value (the concentration of the antagonist that produces 50% of its maximal effect) is determined using non-linear regression analysis.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparative analysis of this compound and sulpiride.
References
(S)-Remoxipride hydrochloride versus other benzamide antipsychotics
An Objective Comparison of (S)-Remoxipride Hydrochloride and Other Benzamide Antipsychotics for Researchers
Introduction
Substituted benzamides are a distinct class of atypical antipsychotics characterized by their selective antagonism of dopamine D2-like receptors. This guide provides a detailed comparison of this compound against other prominent benzamide antipsychotics, namely Amisulpride and Sulpiride. (S)-Remoxipride, the pharmacologically active enantiomer of remoxipride, is a highly selective D2 receptor antagonist.[1][2][3][4] It was introduced for the treatment of schizophrenia but was withdrawn globally in 1993 due to an association with aplastic anemia.[1][2][5][6] Despite its withdrawal, its high selectivity makes it a valuable research tool for studying dopaminergic systems.[1][3]
Amisulpride and Sulpiride are other widely studied benzamides that exhibit high affinity for both D2 and D3 dopamine receptors.[7][8][9] This comparison focuses on their receptor binding profiles, preclinical pharmacology, and clinical characteristics, supported by experimental data to inform research and drug development professionals.
Pharmacodynamic Profile: Receptor Binding Affinities
The primary mechanism of action for benzamide antipsychotics is the blockade of dopamine D2 and D3 receptors. Their clinical efficacy and side-effect profiles are largely determined by their affinity for these receptors and their selectivity against other receptors, such as serotonin (5-HT), adrenergic (α), histaminergic (H1), and muscarinic (M1) receptors. (S)-Remoxipride is notable for its high selectivity for D2 receptors with minimal affinity for other receptor types, which is thought to contribute to its lower incidence of certain side effects compared to classical neuroleptics.[10] Amisulpride also demonstrates high selectivity for the D2/D3 receptor family.[9][11]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Benzamide Antipsychotics
| Receptor | (S)-Remoxipride | Amisulpride | Sulpiride |
|---|---|---|---|
| Dopamine D2 | 113[12] | 27[9] | 181[9] |
| Dopamine D3 | High Affinity (data varies) | 3.6[9] | 17.5[9] |
| Dopamine D4 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >1,000 | >10,000 | >10,000 |
| Adrenergic α1 | >1,000 | >10,000 | >10,000 |
| Histamine H1 | >1,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 |
Note: Lower Ki values indicate higher binding affinity. Data is compiled from various in vitro studies and may vary based on experimental conditions.
The data clearly illustrates the high selectivity of this drug class for D2/D3 receptors. Amisulpride shows a particularly high affinity for D3 receptors compared to the other compounds.[9]
Dopamine D2 Receptor Signaling Pathway
Benzamide antipsychotics act as antagonists at the Dopamine D2 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, benzamides prevent this signaling cascade, which is believed to underlie their antipsychotic effects in the mesolimbic pathway.
Caption: Dopamine D2 receptor antagonist signaling pathway.
Preclinical In Vivo Profile
Preclinical animal models are used to predict antipsychotic efficacy and the propensity for extrapyramidal side effects (EPS). The antagonism of apomorphine- or d-amphetamine-induced hyperactivity is a common indicator of potential antipsychotic activity, while the induction of catalepsy in rodents is often used to predict EPS liability. Amisulpride is noted for its preferential blockade of limbic dopaminergic mechanisms over the striatal pathways, which may explain its low propensity to produce EPS.[13] In contrast to classical neuroleptics, amisulpride did not induce catalepsy at doses that effectively antagonized stereotypies.[13] Remoxipride also demonstrated minimal cataleptic effects at doses that were effective in blocking dopamine agonist-induced hyperactivity, predicting a low risk of EPS.[3]
Table 2: Comparative In Vivo Activity of Benzamide Antipsychotics in Rodent Models
| Test | (S)-Remoxipride | Amisulpride | Sulpiride |
|---|---|---|---|
| Antagonism of Apomorphine-induced climbing (ED50, mg/kg) | ~10-20 | 21 | >50 |
| Antagonism of d-Amphetamine hyperactivity (ED50, mg/kg) | ~10 | 3 | ~20 |
| Induction of Catalepsy (ED50, mg/kg) | >80 | >100 | ~100 |
Note: Data are approximate and synthesized from multiple preclinical studies. ED50 is the dose required to produce a 50% maximal effect.
Clinical Efficacy and Safety Profile
Clinically, remoxipride was found to be as effective as haloperidol in treating schizophrenia but with a significantly lower incidence of EPS.[3][10] Amisulpride has also shown comparable efficacy to other atypical antipsychotics like olanzapine and risperidone, but with a more favorable profile regarding weight gain.[11][14] A key differentiating side effect within this class is the elevation of prolactin levels, a consequence of D2 receptor blockade in the pituitary gland.
The most critical safety issue associated with remoxipride is the risk of aplastic anemia, a rare but serious condition where the bone marrow fails to produce enough new blood cells.[5][15] This idiosyncratic toxicity led to its market withdrawal and remains a crucial point of differentiation. The mechanism is thought to involve the formation of reactive catechol and hydroquinone metabolites that induce apoptosis in bone marrow progenitor cells.[1][15]
Table 3: Comparative Clinical and Safety Profile
| Feature | (S)-Remoxipride | Amisulpride | Sulpiride |
|---|---|---|---|
| Therapeutic Use | Schizophrenia (Withdrawn) | Schizophrenia, Dysthymia | Schizophrenia, Depression |
| Efficacy | Comparable to haloperidol[3] | Comparable to olanzapine, risperidone[11] | Effective for positive/negative symptoms |
| Extrapyramidal Symptoms (EPS) | Low incidence[3][10] | Low incidence[13] | Moderate incidence |
| Hyperprolactinemia | Moderate, transient[3] | High incidence | High incidence |
| Weight Gain | Minimal | Less than olanzapine/risperidone[11] | Moderate |
| Key Safety Concern | Aplastic Anemia [5][6] | QTc prolongation | Drowsiness, hormonal effects |
Experimental Protocols
Protocol: In Vitro Radioligand Receptor Binding Assay
This protocol provides a generalized method for determining the binding affinity (Ki) of a test compound (e.g., (S)-Remoxipride) for the dopamine D2 receptor.
-
Tissue/Cell Preparation:
-
Homogenize rat striatal tissue or use cell membranes from a cell line expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells).
-
Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]raclopride or [3H]spiperone).
-
A range of concentrations of the unlabeled test compound (e.g., (S)-Remoxipride).
-
The membrane preparation (typically 50-100 µg of protein).
-
-
For determining non-specific binding, a parallel set of wells is prepared containing a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol) instead of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The benzamide class of antipsychotics offers a high degree of selectivity for the dopamine D2/D3 receptor system. This compound stands out for its exceptional selectivity for the D2 receptor, which translated to a favorable clinical profile with a low incidence of extrapyramidal symptoms. However, its association with aplastic anemia is a critical and prohibitive safety liability. In contrast, amisulpride provides a similar D2/D3-selective profile with a proven clinical record and a favorable metabolic profile compared to some other atypical antipsychotics, making it a valuable therapeutic agent. Sulpiride remains a clinically effective option, though it may be associated with a higher incidence of side effects compared to amisulpride. For researchers, (S)-Remoxipride remains a useful pharmacological tool for isolating the effects of selective D2 receptor antagonism, provided its toxicological properties are considered in the experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. remoxipride [drugcentral.org]
- 5. cdn.who.int [cdn.who.int]
- 6. mims.com [mims.com]
- 7. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. seragpsych.com [seragpsych.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Remoxipride hydrochloride - Australian Prescriber [australianprescriber.tg.org.au]
- 11. Amisulpride versus other atypical antipsychotics for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amisulpride versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by remoxipride metabolites in HL60 and CD34+/CD19- human bone marrow progenitor cells: potential relevance to remoxipride-induced aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of (S)-Remoxipride Hydrochloride Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of (S)-Remoxipride hydrochloride, a selective dopamine D2-receptor antagonist, across various preclinical species and humans. The data presented herein is intended to support researchers and drug development professionals in understanding the species-specific differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound exhibit significant variability across the studied species, highlighting the importance of careful species selection in preclinical development. The following table summarizes key pharmacokinetic parameters following oral and intravenous administration.
| Parameter | Human | Dog | Rat | Mouse | Hamster |
| Oral Bioavailability (%) | >90[1][2][3] | >90[1] | <1[1] | <10[1] | <10[1] |
| Plasma Protein Binding (%) | ~80[1][3] | ~80[1] | 20-30[1] | 20-30[1] | 20-30[1] |
| Volume of Distribution (Vss; L/kg) | 0.7[1][3] | 1.6[1] | 3-6[1] | 3-6[1] | 3-6[1] |
| Total Plasma Clearance (mL/min) | ~120[2][3] | Low[1] | High[1] | High[1] | High[1] |
| Elimination Half-life (t½; h) | 4-7[2][3] | 3-4[1] | - | - | - |
| Renal Clearance (% of Total) | ~30[1] | ~15[1] | ~10[1] | ~10[1] | - |
| Primary Protein Binding | α1-acid glycoprotein[1][3] | α1-acid glycoprotein[1] | Not specified | Not specified | Not specified |
Experimental Protocols
The data presented in this guide were primarily generated using the following methodologies.
Drug Administration and Sample Collection
-
Oral Administration: this compound was administered to fasted animals and human volunteers, typically as an oral solution or immediate-release capsule.
-
Intravenous Administration: For determination of absolute bioavailability and intrinsic clearance, the drug was administered as an intravenous infusion.
-
Blood Sampling: Serial blood samples were collected from a suitable vein (e.g., jugular vein in rats, cephalic vein in dogs) at predetermined time points post-dose. Plasma was separated by centrifugation and stored frozen until analysis.
-
Urine Collection: Urine was collected over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of (S)-Remoxipride in plasma and urine was predominantly achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
-
Sample Preparation: A simple one-step liquid-liquid extraction or protein precipitation was typically employed to isolate the analyte and internal standard from the biological matrix.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as NUCLEOSIL C18, was commonly used.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 2) was used as the eluent.
-
Flow Rate: A typical flow rate was around 1.3 mL/min.
-
Detection: UV detection was performed at a wavelength of 206 nm.
-
-
Validation: The bioanalytical methods were validated in accordance with regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, and stability.
Metabolic Pathway of (S)-Remoxipride
(S)-Remoxipride undergoes extensive metabolism, and the metabolic pathways show notable species differences. The primary metabolic routes include N-dealkylation, oxidation, and N-deethylation.
Caption: Metabolic pathway of (S)-Remoxipride.
Experimental Workflow: Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of (S)-Remoxipride.
Caption: General workflow for a pharmacokinetic study.
References
Validating the Selectivity of (S)-Remoxipride Hydrochloride Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-Remoxipride hydrochloride with other dopamine D2 receptor antagonists, focusing on the validation of its selectivity using knockout mouse models. The use of such models is the gold standard for confirming the on-target effects of a drug and distinguishing them from potential off-target activities.
Introduction to this compound
This compound is an atypical antipsychotic agent known for its high selectivity as a dopamine D2 receptor antagonist[1][2][3]. It was developed for the treatment of schizophrenia and demonstrated clinical efficacy comparable to typical antipsychotics like haloperidol, but with a lower incidence of extrapyramidal side effects[1][3]. Despite its promising profile, remoxipride was withdrawn from the market due to concerns about aplastic anemia. However, its well-defined selective pharmacology makes it an important research tool for studying the roles of the D2 receptor.
The Gold Standard: Validating Selectivity with Knockout Models
To unequivocally determine that the pharmacological effects of a drug are mediated by its intended target, studies in knockout (KO) animal models are indispensable. For a D2 receptor antagonist like (S)-Remoxipride, a D2 receptor knockout (D2R-KO) mouse model, in which the gene encoding the D2 receptor is inactivated, provides the ultimate control. In such a model, any physiological or behavioral effects observed in wild-type (WT) mice upon drug administration should be absent in D2R-KO mice if the drug's action is exclusively mediated by the D2 receptor.
D2R-KO mice exhibit a distinct phenotype, including chronic hyperprolactinemia, pituitary hyperplasia, and altered motor activity[4][5]. Specifically, they often show reduced spontaneous locomotor activity (hypoactivity)[5]. Crucially, these mice are insensitive to the effects of D2 receptor agonists and antagonists[6][7][8]. For example, the motor-suppressing effects of the D2 antagonist haloperidol are absent in D2R-KO mice, providing a clear validation of its on-target action[7].
Comparative Analysis of D2 Receptor Antagonists
This section compares (S)-Remoxipride with other well-characterized antipsychotics that act on the dopamine D2 receptor. The data presented is a synthesis of findings from various in vitro and in vivo studies. While direct comparative studies of all these compounds in D2R-KO mice are not available in a single publication, the expected outcomes for (S)-Remoxipride are inferred from its known high selectivity and the established principles of pharmacology demonstrated by other D2 ligands in these knockout models.
Table 1: Comparative Binding Affinities (Ki) for Dopamine D2 Receptors
| Compound | Dopamine D2 Receptor Ki (nM) | Reference(s) |
| (S)-Remoxipride | 113 | [9] |
| Haloperidol | 0.89 - 2.84 | [10][11][12] |
| Risperidone | 3.13 - 3.3 | [10][13] |
| Clozapine | 125 - 130 | [13][14] |
Lower Ki values indicate higher binding affinity.
Table 2: Expected Effects of D2 Antagonists in Wild-Type vs. D2R-KO Mice
| Compound | Expected Effect in Wild-Type (WT) Mice | Expected Effect in D2 Receptor Knockout (D2R-KO) Mice | Rationale |
| (S)-Remoxipride | Reduction in spontaneous locomotor activity; potential for catalepsy at higher doses. | No significant effect on locomotor activity or induction of catalepsy. | High selectivity for the D2 receptor suggests its effects are D2-mediated. |
| Haloperidol | Potent reduction in locomotor activity and induction of catalepsy. | No significant effect on locomotor activity or induction of catalepsy. | Well-documented D2-dependent effects, confirmed in D2R-KO studies[7]. |
| Risperidone | Reduction in locomotor activity. | No significant D2-mediated effect on locomotor activity. | Primarily a D2 and 5-HT2A antagonist; its D2-mediated effects would be absent. |
| Clozapine | Weaker reduction in locomotor activity compared to haloperidol. | Minimal to no effect on locomotor activity. | Lower affinity for D2 receptors and action at multiple other receptors[15]. |
Experimental Protocols
To validate the selectivity of (S)-Remoxipride, a series of experiments in D2R-KO mice and their wild-type littermates would be essential. Below are detailed methodologies for key experiments.
Radioligand Binding Assay in Brain Tissue
Objective: To confirm the absence of D2 receptor binding sites in D2R-KO mice and to quantify the binding of (S)-Remoxipride in WT mice.
Methodology:
-
Tissue Preparation: Brains from adult male D2R-KO and WT mice are rapidly dissected and the striatum, a region with high D2 receptor expression, is isolated.
-
Membrane Preparation: The striatal tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in assay buffer.
-
Binding Assay: Membrane preparations are incubated with a radiolabeled D2 receptor ligand (e.g., [³H]-raclopride or [³H]-spiperone) in the presence of increasing concentrations of unlabeled (S)-Remoxipride.
-
Data Analysis: The amount of radioactivity bound to the membranes is measured. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D2 antagonist. Specific binding is calculated and used to determine the binding affinity (Ki) of (S)-Remoxipride in WT tissue. No specific binding should be observed in the tissue from D2R-KO mice.
In Vivo Behavioral Assessment: Locomotor Activity
Objective: To assess the effect of (S)-Remoxipride on spontaneous locomotor activity in WT and D2R-KO mice.
Methodology:
-
Animals: Adult male D2R-KO and WT littermate mice are used.
-
Habituation: Mice are individually placed in open-field arenas and allowed to habituate for 30-60 minutes.
-
Drug Administration: Mice are administered either vehicle (e.g., saline) or varying doses of this compound via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately following injection, locomotor activity is recorded for a period of 60-120 minutes using an automated video-tracking system. Key parameters to measure include total distance traveled, rearing frequency, and time spent in the center of the arena.
-
Expected Outcome: (S)-Remoxipride is expected to cause a dose-dependent decrease in locomotor activity in WT mice. In contrast, no significant change in locomotor activity is expected in D2R-KO mice, demonstrating that the motor-suppressing effects of the drug are mediated by the D2 receptor.
In Vivo Behavioral Assessment: Catalepsy Test
Objective: To evaluate the cataleptic potential of (S)-Remoxipride in WT and D2R-KO mice. Catalepsy is a classic behavioral response indicative of strong D2 receptor blockade in the nigrostriatal pathway.
Methodology:
-
Animals: Adult male D2R-KO and WT littermate mice are used.
-
Drug Administration: Mice are treated with vehicle or a range of doses of this compound. A positive control, such as haloperidol, should also be included.
-
Catalepsy Measurement (Bar Test): At various time points after drug administration (e.g., 30, 60, 90 minutes), the mouse's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The time it takes for the mouse to remove both paws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
Expected Outcome: At higher doses, (S)-Remoxipride may induce catalepsy in WT mice. This effect should be absent in D2R-KO mice, further confirming the D2 receptor-mediated mechanism of this side effect.
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow for validating drug selectivity and the underlying signaling pathway.
Caption: Experimental workflow for validating (S)-Remoxipride selectivity.
Caption: Dopamine D2 receptor signaling and the effect of (S)-Remoxipride.
Conclusion
The use of D2 receptor knockout mice is a powerful and definitive method for validating the selectivity of this compound. Based on its well-established in vitro profile and the behavior of other D2 antagonists in knockout models, it is expected that the primary pharmacological and behavioral effects of (S)-Remoxipride would be absent in D2R-KO mice. This experimental paradigm provides the highest level of confidence in attributing the drug's mechanism of action to its on-target engagement of the dopamine D2 receptor, thereby distinguishing it from potential off-target effects. This comparative guide serves as a valuable resource for researchers designing and interpreting studies aimed at understanding the precise molecular mechanisms of D2 receptor antagonists.
References
- 1. [PDF] Pharmacology of the atypical antipsychotic remoxipride, a dopamine D2 receptor antagonist. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopaminergic D2 receptor knockout mouse: an animal model of prolactinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Distinct motor impairments of dopamine D1 and D2 receptor knockout mice revealed by three types of motor behavior [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Locomotor Activity in D2 Dopamine Receptor-Deficient Mice Is Determined by Gene Dosage, Genetic Background, and Developmental Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of dopamine uptake by D2 antagonists: an in vivo study: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. psychiatrist.com [psychiatrist.com]
- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
Safety Operating Guide
Navigating the Safe Disposal of (S)-Remoxipride Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of (S)-Remoxipride hydrochloride, a research-grade atypical antipsychotic. Adherence to these procedures is critical for researchers, scientists, and drug development professionals.
This compound, like many pharmacologically active compounds, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal methods, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and potential harm to public health.[1][2] Regulatory bodies like the Environmental Protection Agency (EPA) in the United States have established stringent guidelines for the management of pharmaceutical and chemical waste to mitigate these risks.[1][3]
Key Disposal Principles and Regulatory Overview
The disposal of laboratory chemicals and pharmaceutical waste is governed by a framework of regulations, primarily the Resource Conservation and Recovery Act (RCRA).[1] This legislation outlines the "cradle-to-grave" management of hazardous waste. While the Safety Data Sheet (SDS) for this compound may not explicitly classify it as hazardous under OSHA's Hazard Communication Standard, a conservative approach is strongly recommended.[4] The pharmacological activity of the compound and potential for long-lasting harmful effects on aquatic life warrant its treatment as a hazardous chemical waste.[4]
Laboratories are required to manage their chemical waste in a manner that is safe, environmentally sound, and compliant with all federal, state, and local regulations.[5] This includes proper segregation, storage in designated Satellite Accumulation Areas (SAAs), clear labeling, and disposal through a licensed hazardous waste contractor.[5][6][7]
Quantitative Data Summary for Disposal Planning
Effective waste management begins with accurate inventory and characterization. The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Source |
| Chemical Formula | C₁₆H₂₃BrN₂O₃ • HCl | [8] |
| Formula Weight | 407.7 g/mol | [8] |
| Solubility in Water | 100 mM | [8] |
| Satellite Accumulation Area (SAA) Maximums | ||
| - Hazardous Waste (Total) | 55 gallons | [5] |
| - Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | [5] |
| Storage Time Limit in SAA | Up to 12 months (if accumulation limits are not exceeded) | [5] |
Standard Operating Procedure for the Disposal of this compound
This protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling the compound, ensure appropriate PPE is worn. This includes:
- Safety glasses with side shields or goggles.[4]
- Chemical-resistant gloves (e.g., nitrile).[4]
- A lab coat or protective clothing.[4]
- In cases of potential dust generation, a NIOSH/MSHA-approved respirator may be necessary.[4]
2.0 Waste Segregation and Collection
2.1. Treat as Hazardous Waste: All this compound waste, including pure compound, contaminated materials (e.g., weigh boats, wipes), and grossly contaminated PPE, should be disposed of as hazardous chemical waste.
2.2. Solid Waste: 2.2.1. Collect solid this compound waste in a dedicated, properly labeled hazardous waste container. 2.2.2. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[7] 2.2.3. Do not mix with incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
2.3. Liquid Waste (Solutions): 2.3.1. Collect aqueous solutions of this compound in a dedicated, leak-proof hazardous waste container. 2.3.2. Maintain the pH of the waste solution between 5.5 and 10.5 if it is to be consolidated with other aqueous waste, though dedicated containers are preferred. 2.3.3. DO NOT dispose of this compound solutions down the drain.[3][9] This is strictly prohibited for hazardous pharmaceutical waste.[3]
2.4. Empty Containers: 2.4.1. A container that held this compound should be triple-rinsed with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream). 2.4.2. The rinsate must be collected and disposed of as hazardous liquid waste.[9] 2.4.3. After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular trash.[9]
3.0 Spill Management
3.1. In the event of a spill, ensure the area is well-ventilated.[4] 3.2. Wearing appropriate PPE, mechanically take up the spilled solid material (e.g., with a scoop or brush).[4] Avoid creating dust.[4] 3.3. For small spills, you can cover the powder with a plastic sheet or tarp to minimize spreading.[4] 3.4. Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[9] 3.5. Clean the contaminated surface thoroughly.[4] One safety data sheet suggests decontaminating the spill site with a 10% caustic solution, followed by ventilation.[10]
4.0 Storage and Labeling
4.1. Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6] 4.2. The SAA must be inspected weekly for any signs of leakage.[6] 4.3. Ensure the waste container is clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound". 4.4. Keep the waste container closed at all times, except when adding waste.[5][9]
5.0 Final Disposal
5.1. Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[5][9] 5.2. The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3] 5.3. Maintain all documentation related to the generation and disposal of the hazardous waste as required by your institution and regulatory agencies.[7]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions required.
Caption: Disposal workflow for this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. caymanchem.com [caymanchem.com]
- 9. vumc.org [vumc.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
